1,4-Dimethylcyclohexan-1-amine
Description
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Properties
IUPAC Name |
1,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-5-8(2,9)6-4-7/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPKMRTYWAJVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Sterically Hindered Cycloalkylamines
An In-Depth Technical Guide to the Synthesis of 1,4-Dimethylcyclohexan-1-amine
In the landscape of modern drug discovery and materials science, the cyclohexane scaffold remains a privileged motif. Its conformational rigidity and three-dimensional character offer a robust framework for orienting functional groups in precise spatial arrangements. The introduction of amine functionalities onto this scaffold unlocks a vast chemical space for developing novel therapeutics, agrochemicals, and specialized polymers. 1,4-Dimethylcyclohexan-1-amine, a tertiary amine featuring a quaternary carbon center, presents a unique synthetic challenge and an intriguing target for applications requiring steric bulk and specific molecular geometry. The gem-dimethyl group at the 4-position locks the cyclohexane ring in a preferred chair conformation, influencing the accessibility and reactivity of the amine at the 1-position.
This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1,4-Dimethylcyclohexan-1-amine, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. We will explore the nuances of modern reductive amination techniques and contrast them with classical named reactions, offering researchers a detailed roadmap for efficient and logical synthesis.
Strategic Analysis: Accessing the Tertiary Amine
The synthesis of a tertiary amine positioned at a quaternary carbon, such as in 1,4-Dimethylcyclohexan-1-amine, necessitates a strategy that can overcome significant steric hindrance. Direct alkylation methods are generally inefficient and prone to elimination side reactions. Therefore, the most logical and widely adopted approach is the reductive amination of a carbonyl precursor .[1][2] This powerful transformation constructs the critical C-N bond by first forming an imine or iminium ion intermediate from a ketone, which is then reduced in situ to the desired amine.[3]
The logical starting material for this approach is 1,4-dimethylcyclohexanone . The core challenge then becomes the selection of an appropriate nitrogen source and a reducing agent that is potent enough to reduce the sterically hindered iminium intermediate while being selective enough to avoid reduction of the starting ketone.
Primary Synthetic Route: Direct Reductive Amination
Direct, or one-pot, reductive amination is the cornerstone of modern amine synthesis due to its operational simplicity and high efficiency.[4] The process involves mixing the ketone, an amine source, and a reducing agent together, allowing the formation and subsequent reduction of the iminium intermediate to occur in the same reaction vessel.
Causality Behind Experimental Choices
-
Nitrogen Source: To synthesize a primary amine, ammonia or an ammonia equivalent is required. Gaseous ammonia can be difficult to handle in a laboratory setting. A more convenient source is ammonium acetate or ammonium formate, which can generate ammonia in situ or participate directly in the reaction. Ammonium formate also has the advantage of serving as a potential hydrogen source in transfer hydrogenation protocols.[5]
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for reductive amination. Its key advantage is its reduced reactivity at neutral pH, which allows it to selectively reduce the protonated iminium ion over the starting ketone.[3] However, its high toxicity due to the potential release of hydrogen cyanide gas upon acidification necessitates careful handling and quenching procedures.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many applications. It is a milder and less toxic alternative to NaBH₃CN.[6] It is particularly effective for the reductive amination of ketones, often not requiring an acid catalyst, and tolerates a wide range of functional groups.[5][6] Its bulkier nature can sometimes be advantageous in controlling selectivity.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, Raney Nickel) is another effective method, especially for large-scale synthesis.[7][8] However, it requires specialized high-pressure equipment and may not be compatible with molecules containing other reducible functional groups like alkenes or nitro groups.[6]
-
For the synthesis of 1,4-Dimethylcyclohexan-1-amine, Sodium Triacetoxyborohydride offers the best combination of safety, selectivity, and operational simplicity for a laboratory setting.
Reaction Mechanism: Reductive Amination
The reaction proceeds through a well-established, two-stage mechanism:
-
Iminium Ion Formation: The carbonyl oxygen of 1,4-dimethylcyclohexanone is first protonated (either by an acid catalyst or traces of acid). Ammonia then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate subsequently eliminates a molecule of water to generate a sterically hindered iminium ion.
-
Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack breaks the C=N double bond and forms the final C-N single bond, yielding the target 1,4-Dimethylcyclohexan-1-amine.
Caption: Mechanism of Reductive Amination.
Alternative Synthetic Route: The Leuckart-Wallach Reaction
A classical alternative for reductive amination is the Leuckart-Wallach reaction.[9][10] This method utilizes formic acid or a derivative, such as formamide or ammonium formate, as both the reducing agent and the nitrogen source.[11]
Principle and Mechanistic Insight
The reaction is typically performed by heating the ketone with a large excess of formamide or ammonium formate at high temperatures (160-185°C).[12] The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed under the reaction conditions (or in a separate workup step) to yield the final amine. Formic acid acts as the hydride donor in the reduction step.[11]
While remarkably simple in its setup (often just two components heated together), the Leuckart-Wallach reaction has several drawbacks:
-
High Temperatures: The required high temperatures can lead to thermal decomposition and the formation of side products.[12]
-
N-Formylated Byproduct: The reaction often yields the N-formyl derivative, requiring a separate hydrolysis step to obtain the free amine.[10]
-
Stoichiometric Reagents: The reaction is not catalytic and requires a large excess of the formylating/reducing agent.
Despite these limitations, it remains a viable, albeit less refined, one-pot method for amine synthesis.[9]
Experimental Protocols
Protocol 1: Synthesis via Direct Reductive Amination with NaBH(OAc)₃
This protocol is the recommended approach due to its mild conditions and high selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-dimethylcyclohexanone (1.0 eq.).
-
Solvent and Reagents: Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6] Add ammonium acetate (1.5 eq.).
-
Addition of Reducing Agent: Cool the mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1,4-Dimethylcyclohexan-1-amine.
Protocol 2: Synthesis via Leuckart-Wallach Reaction
This protocol outlines the classical, high-temperature approach.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1,4-dimethylcyclohexanone (1.0 eq.) and ammonium formate (3-5 eq.).
-
Heating: Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction mixture will become viscous.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a 20% aqueous solution of hydrochloric acid (HCl) and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Basification: Cool the acidic solution in an ice bath and carefully basify with a 25% aqueous sodium hydroxide (NaOH) solution until the pH is >12.
-
Extraction: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The crude amine is then purified by distillation.
Data and Method Comparison
| Parameter | Direct Reductive Amination (Method 1) | Leuckart-Wallach Reaction (Method 2) |
| Key Reagents | 1,4-Dimethylcyclohexanone, NH₄OAc, NaBH(OAc)₃ | 1,4-Dimethylcyclohexanone, Ammonium Formate |
| Temperature | 0°C to Room Temperature | 160-180°C |
| Reaction Time | 12-24 hours | 10-18 hours (including hydrolysis) |
| Key Advantages | Mild conditions, high selectivity, functional group tolerance, high yield.[6] | Operationally simple (few reagents), inexpensive reagents.[12] |
| Key Disadvantages | Requires anhydrous conditions, more expensive reducing agent. | Harsh conditions (high temp), often lower yields, requires hydrolysis step.[12] |
| Work-up | Basic quench and extraction. | Acid hydrolysis followed by basification and extraction. |
Workflow Visualization
Caption: Comparative workflow for the synthesis of 1,4-Dimethylcyclohexan-1-amine.
Conclusion and Outlook
The synthesis of 1,4-Dimethylcyclohexan-1-amine is most effectively and reliably achieved through the direct reductive amination of 1,4-dimethylcyclohexanone. The use of sodium triacetoxyborohydride as a reducing agent provides a mild, selective, and high-yielding pathway suitable for modern organic synthesis laboratories, avoiding the harsh conditions and potential side reactions associated with classical methods like the Leuckart-Wallach reaction. This approach ensures a self-validating protocol by leveraging a well-understood mechanism with predictable outcomes. For researchers in drug development and materials science, mastering this synthetic route provides reliable access to sterically demanding cycloalkylamine building blocks, opening avenues for the exploration of novel chemical entities with unique three-dimensional structures.
References
- US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents. Google Patents.
- CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents. Google Patents.
-
Eschweiler–Clarke reaction - Wikipedia . Wikipedia. Available at: [Link]
-
synthesis of tertiary amines - YouTube . YouTube. Available at: [Link]
-
Reductive Amination - YouTube . YouTube. Available at: [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
-
How can a tertiary amine be synthesized? | CK-12 Foundation . CK-12 Foundation. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI . MDPI. Available at: [Link]
-
Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. - YouTube . YouTube. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
- CA1124749A - Production of 2,6-dimethyl aniline from cyclohexyl amine - Google Patents. Google Patents.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central . PubMed Central. Available at: [Link]
-
Direct reductive amination of cyclohexanone | Download Table - ResearchGate . ResearchGate. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate . ResearchGate. Available at: [Link]
-
An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate . ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia . Wikipedia. Available at: [Link]
-
Enantioselective Organocatalytic Reductive Amination - Macmillan Group . Macmillan Group. Available at: [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI . MDPI. Available at: [Link]
-
4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem . PubChem. Available at: [Link]
-
Eschweiler-Clarke reaction - YouTube . YouTube. Available at: [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction . Article. Available at: [Link]
-
Synthesis of amidines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc . Arkivoc. Available at: [Link]
-
4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia . MOLBASE. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube . YouTube. Available at: [Link]
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- 1. Flexi answers - How can a tertiary amine be synthesized? | CK-12 Foundation [ck12.org]
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- 12. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
Conformational Analysis of 1,4-Dimethylcyclohexane Derivatives
Executive Summary: The 3D Vector in Drug Discovery
In modern medicinal chemistry, the paradigm has shifted from "flat" aromatic scaffolds to saturated, three-dimensional architectures—a movement often termed "Escaping from Flatland." The 1,4-disubstituted cyclohexane scaffold represents a critical structural motif in this transition. Unlike benzene, which presents substituents in a static plane, cyclohexane derivatives offer tunable vectors defined by conformational dynamics .
This guide provides a rigorous analysis of 1,4-dimethylcyclohexane derivatives. It moves beyond basic textbook definitions to address the thermodynamic, kinetic, and analytical challenges faced in high-stakes structural assignment. We focus on distinguishing cis/trans diastereomers and quantifying the population of conformers, a critical step in predicting receptor binding affinity and metabolic stability.
Theoretical Framework: Thermodynamics & Kinetics
To control the scaffold, one must understand the energy landscape. The 1,4-disubstitution pattern presents a unique stereochemical scenario compared to 1,2- or 1,3-systems.
The Thermodynamic Hierarchy
The stability of cyclohexane conformers is dictated by steric strain, primarily 1,3-diaxial interactions . The energy penalty for placing a substituent in the axial position is quantified by its A-value.[1][2]
Table 1: Thermodynamic Parameters of 1,4-Dimethylcyclohexane Isomers
| Isomer | Conformation | Substituent Orientation | Relative Energy ( | Stability Status |
| Trans | Chair A | Diequatorial (e,e) | 0.0 kcal/mol | Global Minimum |
| Trans | Chair B | Diaxial (a,a) | +3.48 kcal/mol | High Energy (Disfavored) |
| Cis | Chair A | Axial-Equatorial (a,e) | +1.74 kcal/mol | Degenerate (Equal Energy) |
| Cis | Chair B | Equatorial-Axial (e,a) | +1.74 kcal/mol | Degenerate (Equal Energy) |
Note: Energy values are based on the A-value of a methyl group (1.74 kcal/mol).[1] For the diaxial trans isomer, the penalty is
The Kinetic Barrier: Ring Flipping
At room temperature (
-
Barrier Height:
kcal/mol (45 kJ/mol). -
Rate:
flips per second.[3] -
Implication: In NMR, cis-1,4-dimethylcyclohexane appears as a time-averaged structure, whereas trans-1,4-dimethylcyclohexane is "locked" in the diequatorial conformation (>99% population) due to the massive energy gap.
Analytical Methodologies: A Self-Validating Protocol
Reliable assignment of stereochemistry requires a multi-faceted approach. Do not rely on a single data point. Use this triangulation protocol.
Protocol A: NMR Coupling Constant Analysis ( -Values)
The Karplus relationship allows us to determine the dihedral angle between vicinal protons. This is the most robust method for assigning axial vs. equatorial protons at room temperature.
-
Mechanism: The magnitude of the vicinal coupling constant (
) depends on the dihedral angle ( ).[4]-
Axial-Axial (
): Strong coupling ( Hz).[5] -
Axial-Equatorial (
): Weak coupling ( Hz). -
Equatorial-Equatorial (
): Weak coupling ( Hz).
-
Decision Logic:
-
Identify the methine proton (
or ) attached to the carbon bearing the substituent. -
Measure the width of the signal (width at half-height,
) or sum of couplings ( ).
Protocol B: Variable Temperature (VT) NMR
For cis derivatives or systems with ambiguous locking groups, room temperature NMR shows averaged signals. We must freeze the equilibrium.
Step-by-Step Workflow:
-
Solvent Selection: Dissolve 5-10 mg of compound in
or toluene- (freezing points are lower than ). -
Cooling Phase: Lower probe temperature to
to (173-193 K). -
Observation:
-
Decoalescence: Broad peaks will sharpen into two distinct sets of signals corresponding to the two frozen chair conformers.
-
Integration: Integrate the distinct signals to calculate the equilibrium constant (
) and free energy difference ( ).
-
Protocol C: Chemical Locking (The t-Butyl Anchor)
If spectral resolution is poor, synthesize a derivative with a tert-butyl group.
-
Principle: The A-value of t-butyl is ~4.9 kcal/mol.[2][6] It effectively "locks" the ring into a single conformation where the t-butyl group is equatorial.
-
Result: The relative orientation of the other substituents is now fixed and can be read directly from NOE (Nuclear Overhauser Effect) or coupling constants without dynamic averaging.
Visualizing the Workflow
The following diagram illustrates the logical flow for determining the conformation of a 1,4-disubstituted cyclohexane derivative.
Figure 1: Analytical decision tree for stereochemical assignment of 1,4-cyclohexane derivatives.
Applications in Drug Design: "Escape from Flatland"
The 1,4-dimethylcyclohexane scaffold is not merely a structural linker; it is a tool for tuning physicochemical properties.
Solubility and Metabolic Stability
Planar aromatic rings (e.g., 1,4-disubstituted benzene) stack efficiently in crystal lattices, reducing aqueous solubility. They are also prone to oxidative metabolism (CYP450) at the ring.
-
The Cyclohexane Advantage: The trans-1,4-cyclohexane scaffold disrupts planarity, increasing
(fraction of sp3 carbons). This correlates with improved solubility and reduced promiscuous binding. -
Vector Control: By selecting cis or trans, chemists can orient functional groups at precise angles (vectors) to match receptor pockets, a feat impossible with the rigid
vector of a benzene ring.
Bioisosterism
The trans-1,4-cyclohexylene ring is a common bioisostere for the 1,4-phenylene ring.
-
Key Difference: The distance between substituents in the diequatorial cyclohexane is slightly shorter than in benzene, but the "thickness" of the molecule is greater. This increased volume can be exploited to fill hydrophobic pockets in the target protein.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source for A-values).
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020. [Link]
Sources
Methodological & Application
1,4-Dimethylcyclohexan-1-amine as a precursor in pharmaceutical synthesis
Application Note: Strategic Utilization of 1,4-Dimethylcyclohexan-1-amine in Pharmaceutical Synthesis
Abstract
1,4-Dimethylcyclohexan-1-amine represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1] As a tertiary carbinamine (an amine attached to a quaternary carbon), it resists oxidative deamination by monoamine oxidases (MAO), a common clearance pathway for primary amines.[1] This guide provides a comprehensive technical workflow for the synthesis, handling, and derivatization of this sterically hindered building block, specifically tailored for drug discovery teams targeting CNS indications (e.g., NMDA antagonists, opioid receptor ligands) and kinase inhibitors.[1]
Strategic Value: The "Magic Methyl" & Conformational Control
The incorporation of 1,4-dimethylcyclohexan-1-amine into a drug candidate addresses two critical failure modes in early discovery: metabolic instability and conformational entropy .[1]
-
Metabolic Blockade (The
-Methyl Effect): Primary amines with -hydrogens are rapid substrates for MAO and CYP450-mediated -hydroxylation.[1] Replacing the -hydrogen with a methyl group (the "Magic Methyl") sterically and electronically occludes this site, significantly extending the terminal half-life ( ) of the molecule. -
Vectorial Positioning: Unlike flexible alkyl chains, the cyclohexane ring locks the amine vector. The 1,4-substitution pattern allows for precise tuning of the distance and angle between the amine (often a pharmacophore) and the distal 4-methyl group (often a hydrophobic anchor).
Figure 1: Metabolic Stability Mechanism[1]
Caption: Comparative metabolic pathways showing the resistance of
Synthesis Protocol: The Ritter Reaction Route
Direct alkylation of amines to form this scaffold is prone to over-alkylation and elimination.[1] The most robust industrial route utilizes the Ritter Reaction , converting a tertiary alcohol to an amide, followed by hydrolysis.
Precursor Preparation
-
Starting Material: 4-Methylcyclohexanone.[1]
-
Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).[1]
-
Intermediate: 1,4-Dimethylcyclohexan-1-ol.
Detailed Protocol
Step 1: Formation of N-(1,4-dimethylcyclohexyl)acetamide (Ritter Reaction) [1]
-
Reagents: 1,4-Dimethylcyclohexan-1-ol (1.0 eq), Acetonitrile (Solvent/Reagent, 5-10 vol), Sulfuric Acid (H₂SO₄, 2.0 eq).[1]
-
Procedure:
-
Dissolve the alcohol in acetonitrile and cool to 0°C.
-
Add concentrated H₂SO₄ dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Allow to warm to room temperature and stir for 12–24 hours. Note: The reaction proceeds via a tertiary carbocation; steric bulk favors the thermodynamic isomer.
-
Quench by pouring onto ice-water. Extract with Ethyl Acetate.[1]
-
Recrystallize the crude acetamide from Hexane/EtOAc to enrich the trans-isomer (amine trans to 4-methyl).[1]
-
Step 2: Hydrolysis to the Amine
-
Reagents: Ethylene Glycol (Solvent), KOH (5.0 eq).[1]
-
Procedure:
-
Dissolve the acetamide in ethylene glycol (high boiling point required).
-
Add KOH pellets.
-
Reflux at 160°C for 24–48 hours. Note: Sterically hindered amides are extremely resistant to hydrolysis.[1] Standard aqueous HCl hydrolysis often fails.
-
Cool, dilute with water, and extract with Diethyl Ether.
-
Dry over Na₂SO₄ and concentrate.
-
Step 3: Salt Formation (Critical for Stability)
-
Dissolve the free base oil in diethyl ether.
-
Add 2M HCl in ether dropwise.[1]
-
Filter the white precipitate (1,4-Dimethylcyclohexan-1-amine Hydrochloride).[1]
Application Protocol: Derivatization Strategies
The primary amine in 1,4-dimethylcyclohexan-1-amine is attached to a quaternary carbon.[1] It acts as a neopentyl-like nucleophile—extremely sterically hindered.[1] Standard coupling protocols (e.g., EDC/NHS) often result in low yields or incomplete conversion.[1]
Recommended Coupling Conditions
| Coupling Type | Reagent System | Conditions | Notes |
| Amide Bond | HATU / HOAt / DIPEA | DMF, 60°C, 12h | Gold standard for hindered amines.[1] HOAt improves kinetics over HOBt.[1] |
| Amide Bond | Acid Chloride / Et₃N | DCM, 0°C -> RT | Requires highly reactive electrophile.[1] DMAP catalyst (0.1 eq) is essential.[1] |
| Urea | Triphosgene / DIPEA | THF, -78°C -> RT | Pre-form isocyanate, then add second amine.[1] |
| Reductive Amination | Ti(OiPr)₄ / NaBH₃CN | MeOH/THF, MW 100°C | Titanium acts as a Lewis acid to force imine formation, which is the rate-limiting step.[1] |
Workflow Diagram: Coupling Optimization
Caption: Decision tree for selecting the optimal coupling strategy based on electrophile reactivity and steric demands.
Quality Control & Isomer Resolution
The synthesis typically yields a mixture of cis and trans isomers (referring to the relationship between the 1-Amino and 4-Methyl groups).
-
Cis-Isomer: Amine and 4-Methyl on the same side (Axial/Equatorial mix depending on ring flip).[1]
-
Trans-Isomer: Amine and 4-Methyl on opposite sides.[1]
Analytical Differentiation:
-
1H NMR: The methyl group signals will differ in chemical shift. In the trans-isomer (diequatorial-like preference), the methyl signals are often more upfield.[1]
-
Separation:
-
Prep-HPLC: C18 column, High pH buffer (Ammonium Bicarbonate) is recommended to keep the amine neutral and improve peak shape.
-
Crystallization: The trans-isomer hydrochloride salt typically crystallizes more readily from Ethanol/Ether mixtures.[1]
-
References
-
Ritter Reaction Mechanism & Scope
-
Synthesis of Sterically Hindered Amines
-
Metabolic Stability of Alpha-Methyl Amines
-
Application in NMDA Antagonists (Memantine/Amantadine Analogs)
-
Coupling Reagents for Difficult Amines
Sources
- 1. 2,5-DDM-DOM - Wikipedia [en.wikipedia.org]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic protocols for N-alkylation of 1,4-Dimethylcyclohexan-1-amine
Executive Summary & Strategic Analysis
The Substrate Challenge: The target substrate, 1,4-Dimethylcyclohexan-1-amine , presents a specific synthetic challenge distinct from simple primary amines.[1] The presence of a methyl group at the C1 position (geminal to the amine) creates a tertiary carbinamine environment.
-
Steric Bulk: The nitrogen atom is shielded by the cyclohexane ring and the C1-methyl group. This significantly retards nucleophilic attack in
pathways and destabilizes the tetrahedral intermediates in amide formation. -
Imine Stability: In reductive amination, the formation of the intermediate imine (Schiff base) is thermodynamically disfavored due to "A-strain" (allylic strain) between the C=N double bond and the gem-dimethyl-like environment.
-
Stereochemistry: The substrate exists as cis and trans diastereomers.[1] While chemical reactivity is similar, physical properties (solubility, crystallization) will differ.[1]
The Solution Architecture: Standard protocols (e.g., alkyl halide + base) often lead to uncontrolled poly-alkylation or elimination side reactions.[1] Therefore, this guide prioritizes Titanium(IV)-Mediated Reductive Amination as the "Gold Standard" for mono-alkylation, followed by an Acylation-Reduction sequence for high-fidelity synthesis of complex derivatives.
Decision Matrix: Selecting the Route
Before initiating synthesis, select the protocol based on the desired alkyl group (R) and tolerance for side products.
Figure 1: Synthetic strategy decision tree based on the steric and electronic nature of the desired alkyl substituent.
Protocol A: Titanium(IV) Isopropoxide-Mediated Reductive Amination
Best For: Introduction of primary and secondary alkyl groups (e.g., Benzyl, Ethyl, Isopropyl).[1]
Scientific Rationale: Direct condensation of hindered amines with ketones/aldehydes to form imines is sluggish.[1] The water byproduct hydrolyzes the unstable imine back to starting materials.
-
The Fix: Titanium(IV) isopropoxide [
] acts as a dual-function Lewis Acid and water scavenger.[1][2] It coordinates to the carbonyl oxygen, increasing electrophilicity, and traps the water produced during condensation, driving the equilibrium toward the imine/enamine species [1].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1,4-Dimethylcyclohexan-1-amine | 1.0 | Substrate (Nucleophile) |
| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile |
| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Dehydrating Agent |
| Sodium Borohydride ( | 1.5 | Reducing Agent |
| Ethanol (Absolute) | Solvent | 0.5 M Concentration |
Step-by-Step Methodology
-
Complexation (The Critical Step):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in absolute Ethanol. -
Add
(1.25 equiv) dropwise via syringe. -
Observation: The solution may turn slightly yellow or hazy.
-
Stir: Stir at Room Temperature (RT) for 6–12 hours.
-
QC Check: Monitor by TLC.[3] The disappearance of the carbonyl spot is a better indicator than the amine spot (which streaks). For hindered ketones, heating to 40–50°C may be required.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(1.5 equiv) portion-wise (caution: gas evolution).[1] -
Allow the mixture to warm to RT and stir for an additional 2–4 hours.
-
-
Workup (The "Titanium Emulsion" Fix):
-
Note: Quenching Ti reactions with water creates a gelatinous
emulsion that is impossible to filter. -
Quench: Add 2M aqueous
(approx. 2 mL per mmol substrate). -
Precipitation: A white, granular precipitate (
) will form.[1] -
Filtration: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and filter through a pad of Celite.[1] Wash the pad thoroughly.
-
-
Purification:
Protocol B: Acylation-Reduction Sequence
Best For: Absolute guarantee of mono-alkylation or when the aldehyde is unstable/unavailable.[1]
Scientific Rationale:
Acylation is irreversible and driven by the formation of a stable amide bond. Subsequent reduction with Lithium Aluminum Hydride (
Workflow Logic
Figure 2: Two-step Acylation-Reduction pathway ensuring mono-substitution.
Step-by-Step Methodology
Step 1: Amide Formation [1]
-
Dissolve 1,4-dimethylcyclohexan-1-amine (1.0 equiv) and Triethylamine (
, 1.5 equiv) in dry DCM (0.2 M). -
Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.
-
Stir at RT for 2 hours. Quench with
, extract with DCM.[4] -
Note: The amide intermediate is usually stable enough to be used in the next step without column chromatography.
Step 2: Reduction
-
Suspend
(2.5 equiv) in dry THF (0.3 M) under Argon. -
Cool to 0°C. Add the crude amide (dissolved in minimal THF) dropwise.
-
Reflux: Heat to reflux (66°C) for 4–16 hours. (Steric bulk requires thermal energy to reduce the amide).
-
Fieser Quench: Cool to 0°C. Carefully add:
-
Filter the granular white solid. Concentrate the filtrate to obtain the amine.
Protocol C: Direct Alkylation (Optimization for Steric Amines)
Best For: Methylation or simple active halides (Allyl/Benzyl).[1] Warning: Prone to over-alkylation.
Scientific Rationale:
For hindered amines,
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Base: Cesium Carbonate (
) or DIPEA (Hünig's Base).[1] -
Additive: Potassium Iodide (KI) (catalytic) to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]
Protocol:
-
Dissolve amine (1.0 equiv) in ACN.[1]
-
Add
(1.5 equiv) and KI (0.1 equiv).[1] -
Add Alkyl Halide (0.95 equiv - Sub-stoichiometric to prevent over-alkylation).
-
Heat to 60–80°C in a sealed tube.
-
Monitor closely.[1][3] Stop reaction when dialkylation begins to appear (usually ~80% conversion).
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Steric bulk preventing imine formation.[1] | Switch solvent to Toluene and use Dean-Stark trap to physically remove water (azeotropic distillation) before adding reducing agent. |
| Gel formation (Method A) | Improper Ti quench.[1] | Use the Citric Acid or |
| Low Yield (Method B) | Incomplete amide reduction.[1] | Increase LAH equivalents to 4.0 and extend reflux time. Ensure THF is dry. |
| Over-alkylation (Method C) | Electrophile excess.[1] | Use 0.8–0.9 equiv of alkyl halide.[1] Recycle unreacted starting material. |
NMR Validation (1H NMR in
-
Starting Material: Look for the
broad singlet (variable, ~1.5 ppm) and the distinct methyl singlets. -
Product (N-Alkylation):
-
The
proton will shift downfield (typically 2.0–3.0 ppm). -
Look for the new alkyl signals.[1] Specifically, the
attached to the nitrogen (in the new group) will appear as a triplet or multiplet around 2.5–3.5 ppm. -
Diagnostic: The integration of the methyl groups on the cyclohexane ring should remain constant relative to the ring protons.
-
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[5] The Journal of Organic Chemistry, 67(3), 674–683.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2531.
Sources
- 1. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. designer-drug.com [designer-drug.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: Catalytic Applications of 1,4-Dimethylcyclohexan-1-amine Derivatives
Executive Summary & Structural Distinctions[2][3]
This guide addresses the catalytic utility of dimethyl-substituted cyclohexylamines , specifically focusing on the derivatives of 1,4-dimethylcyclohexan-1-amine and its structural isomers.
Critical Nomenclature Clarification: In industrial catalysis, "dimethylcyclohexylamine" often refers to N,N-Dimethylcyclohexylamine (DMCHA) , a tertiary amine where the methyl groups are on the nitrogen. However, the specific scaffold 1,4-dimethylcyclohexan-1-amine (ring-substituted) represents a distinct class of sterically hindered amines used as precursors for specialized ligands and curing agents.
This guide covers both classes to ensure comprehensive utility:
-
N,N-Dimethyl-1,4-cyclohexanediamine: A potent "blowing and gelling" catalyst for polyurethanes.[1]
-
N,N-Dimethylcyclohexylamine (DMCHA): The industry standard for rigid foams.
-
Ring-Substituted Derivatives (1,4-dimethyl...): Steric modulators for epoxy curing and organocatalysis.[1]
Mechanism of Action: Tertiary Amine Catalysis[1]
The catalytic efficiency of these derivatives relies on their ability to modulate the Isocyanate-Polyol (Gelling) and Isocyanate-Water (Blowing) reactions.[1]
The Gelling vs. Blowing Balance
-
Gelling Reaction: Formation of the urethane linkage. Requires a catalyst that can easily access the sterically hindered isocyanate carbon.
-
Blowing Reaction: Reaction with water to generate CO₂, creating foam. Requires a catalyst with high basicity and specific hydrophilicity.
1,4-Dimethylcyclohexan-1-amine derivatives (especially the N,N-dimethyl diamines) are unique because the cyclohexane ring provides a hydrophobic shield, while the 1,4-substitution pattern allows for a "linear" steric profile, enhancing the catalyst's mobility within the polymer matrix.[1]
Catalytic Cycle Visualization
The following diagram illustrates the General Base Catalysis mechanism where the tertiary amine activates the polyol nucleophile.
Figure 1: General Base Catalysis cycle for Urethane formation facilitated by tertiary amine derivatives.
Primary Application: Rigid Polyurethane Foams[1][4][5][6]
The N,N-dimethyl-1,4-cyclohexanediamine derivative is a high-performance catalyst used when a balance of flow and cure is required.[1] It is often used in conjunction with DMCHA.
Comparative Performance Data
The following table compares 1,4-derivatives against standard industry catalysts.
| Catalyst Type | Structure | Relative Basicity (pKa) | Application Focus |
| DMCHA | N,N-Dimethylcyclohexylamine | ~10.4 | Standard Rigid Foam (Spray/Board) |
| DMCHDA | N,N-Dimethyl-1,4-cyclohexanediamine | ~10.8 | High-Flow Systems, Molded Foam |
| PMDETA | Pentamethyldiethylenetriamine | ~10.2 | Strong Blowing (Low Density) |
| 1,4-DMCA | 1,4-Dimethylcyclohexan-1-amine | ~10.5 | Epoxy Curing (Steric Hindrance) |
Protocol: Preparation of Rigid Polyurethane Foam
Objective: To synthesize a closed-cell rigid foam using N,N-dimethylcyclohexylamine derivatives as the primary catalyst.[1]
Materials:
-
Polyol Component (A-Side): Polyether polyol (OH value ~450 mg KOH/g).
-
Isocyanate Component (B-Side): Polymeric MDI (PMDI).
-
Catalyst: N,N-Dimethylcyclohexylamine (DMCHA) or N,N-Dimethyl-1,4-cyclohexanediamine.[1]
-
Blowing Agent: Water (chemical) or Pentane (physical).
-
Surfactant: Silicone stabilizer (e.g., Tegostab).
Workflow:
-
Premix Preparation (Component A):
-
In a 500 mL polyethylene cup, weigh 100g of Polyol.
-
Add 1.5g Silicone Surfactant.
-
Add 2.0g Water (Blowing Agent).
-
Catalyst Addition: Add 1.2g of DMCHA (or equivalent molar amount of 1,4-derivative).
-
Note: The 1,4-derivative may require 10-15% less mass due to higher activity per molecule if diamine is used.[1]
-
Mix at 3000 RPM for 10 seconds using a high-shear mixer.
-
-
Reaction Initiation:
-
Weigh the calculated amount of PMDI (Index 110, typically ~110-120g) into a separate beaker.
-
Pour PMDI into Component A.
-
Start Timer (t=0) immediately.
-
Mix vigorously for 5-7 seconds.
-
-
Pour and Rise:
-
Pour the mixture into a mold or free-rise box.
-
Record Critical Times:
-
Cream Time: Mixture turns creamy/opaque (Start of blowing).
-
Gel Time: Polymer forms strings when touched with a tongue depressor (Network formation).
-
Tack-Free Time: Surface is no longer sticky.[1]
-
-
-
Curing:
-
Allow foam to cure at room temperature for 24 hours before cutting.
-
QC Checkpoints:
-
Self-Validation: If Cream Time < 5s, reduce catalyst load by 0.1g. If Tack-Free Time > 120s, increase catalyst or check isocyanate quality.
Application: Epoxy Resin Curing[1][5]
The ring-substituted 1,4-dimethylcyclohexan-1-amine (primary amine) is utilized here as a Hardener .[1] The methyl groups at positions 1 and 4 provide steric bulk, which slows down the curing reaction, reducing exotherms and allowing for longer "pot life" in large castings.
Curing Mechanism Workflow
The primary amine reacts with the epoxide ring. The steric hindrance of the methyl group at C1 (geminal to the amine) retards the nucleophilic attack, preventing "runaway" curing.
Figure 2: Sterically controlled epoxy curing pathway.
References
-
Polyurethane Catalyst Guidelines. American Chemistry Council. (Detailed safety and handling for amine catalysts like DMCHA).
-
N,N-Dimethylcyclohexylamine (DMCHA) Technical Data. Ataman Chemicals. (Industrial application data for rigid foams).
-
Catalytic Hydrogenation of Diamines. ResearchGate. (Synthesis of cyclohexanediamine derivatives).
-
Epoxy Curing Agents and Steric Effects. PubChem Compound Summary: 1,4-Dimethylcyclohexan-1-amine.[1] [2]
-
Amine Catalysts for Polyurethanes. Mofan Polyurethane. (Commercial specifications for DMCHA).
Sources
Application Notes and Protocols: 1,4-Dimethylcyclohexan-1-amine as a Versatile Building Block for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved metabolic stability, and favorable toxicological profiles, the exploration of unique molecular scaffolds is paramount. This document details the strategic application of 1,4-dimethylcyclohexan-1-amine as a versatile building block in the design and synthesis of next-generation herbicides, fungicides, and insecticides. We will explore the chemical rationale for its use, focusing on the advantageous properties conferred by the gem-dimethylcyclohexyl moiety, and provide detailed, field-proven protocols for its incorporation into key agrochemical pharmacophores, namely amides and ureas.
Introduction: The Strategic Advantage of the 1,4-Dimethylcyclohexyl Moiety
The alicyclic amine, 1,4-dimethylcyclohexan-1-amine, presents a compelling structural motif for agrochemical discovery. Its utility stems from several key physicochemical properties imparted by the gem-dimethyl substitution on the cyclohexane ring.
1.1. Bioisosterism and Conformational Rigidity:
The gem-dimethyl group serves as a bioisostere for the commonly employed tert-butyl group. Bioisosteric replacement is a powerful strategy in drug and agrochemical design to modulate a molecule's properties while retaining its desired biological activity. The 1,4-dimethylcyclohexyl scaffold can mimic the steric bulk of a tert-butyl group, potentially maintaining favorable interactions with biological targets. However, unlike the freely rotating tert-butyl group, the cyclohexane ring introduces a degree of conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and biological activity.
1.2. Enhanced Metabolic Stability:
A primary challenge in agrochemical development is engineering molecules that resist rapid metabolic degradation in target pests and the environment. The gem-dimethyl group on the cyclohexane ring can significantly enhance metabolic stability. The quaternary carbon atom is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many organic molecules. This "metabolic blocking" can lead to a longer half-life of the active compound, potentially allowing for lower application rates and extended pest control.
1.3. Modulation of Physicochemical Properties:
The lipophilicity of a molecule, often expressed as its logP value, is a critical determinant of its uptake, translocation, and interaction with biological membranes. The dimethylcyclohexyl group offers a tunable lipophilic component that can be leveraged to optimize a candidate agrochemical's properties for specific applications.
Potential Applications in Agrochemical Design
The primary amine functionality of 1,4-dimethylcyclohexan-1-amine makes it an ideal synthon for incorporation into a wide array of agrochemical classes. Below, we explore its potential application in the synthesis of amide and urea-based active ingredients, drawing parallels with existing classes of agrochemicals.
2.1. Amide-Based Agrochemicals (Herbicides and Fungicides):
Many successful herbicides and fungicides feature an amide linkage. For instance, the picolinamide class of herbicides demonstrates the importance of the amide bond in conferring biological activity. By reacting 1,4-dimethylcyclohexan-1-amine with various carboxylic acid derivatives, novel amide-based compounds can be readily synthesized. The steric hindrance around the amine may necessitate specific catalytic or activation methods, as detailed in the protocols below.
2.2. Urea-Based Agrochemicals (Herbicides):
Substituted ureas are a cornerstone of herbicide chemistry, with many acting as inhibitors of photosystem II. The synthesis of novel ureas incorporating the 1,4-dimethylcyclohexyl moiety can be achieved through several routes, including reaction with isocyanates or via phosgene-free methodologies. The resulting N-(1,4-dimethylcyclohexyl)-N'-aryl ureas are promising candidates for new herbicidal agents.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of 1,4-dimethylcyclohexan-1-amine into amide and urea scaffolds. These protocols are designed to be robust and adaptable for a range of substituted starting materials.
3.1. Protocol 1: Synthesis of N-(1,4-Dimethylcyclohexyl) Amides via Catalytic Amidation
This protocol describes a direct amidation of a carboxylic acid with the sterically hindered 1,4-dimethylcyclohexan-1-amine, avoiding the need for pre-activation to an acid chloride.[1][2][3]
Reaction Scheme:
Caption: Catalytic amidation of a carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,4-Dimethylcyclohexan-1-amine | ≥97% | Commercial Source |
| Carboxylic Acid (R-COOH) | Reagent | Commercial Source |
| Titanium (IV) Fluoride (TiF₄) | Anhydrous | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Dean-Stark Apparatus | - | Standard Glassware |
| Magnetic Stirrer with Hotplate | - | Standard Equipment |
| Rotary Evaporator | - | Standard Equipment |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Commercial Source |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), 1,4-dimethylcyclohexan-1-amine (1.1 eq), and titanium (IV) fluoride (0.05 - 0.10 eq).
-
Add a sufficient volume of anhydrous toluene to ensure efficient stirring and reflux.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the solid residue with a small amount of toluene or ethyl acetate.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(1,4-dimethylcyclohexyl) amide.
Causality and Self-Validation: The use of a Lewis acid catalyst like TiF₄ is crucial for activating the carboxylic acid towards nucleophilic attack by the sterically hindered amine. The Dean-Stark apparatus effectively removes water, driving the equilibrium towards product formation. The reaction progress should be monitored to confirm the consumption of starting materials and the formation of the product, and the final product's identity and purity should be confirmed by NMR and mass spectrometry.
3.2. Protocol 2: Phosgene-Free Synthesis of N-(1,4-Dimethylcyclohexyl)-N'-Aryl Ureas
This protocol outlines a safe and efficient method for the synthesis of unsymmetrical ureas, avoiding the use of highly toxic phosgene or isocyanates.[4][5][6][7][8]
Reaction Workflow:
Caption: Phosgene-free urea synthesis workflow.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Aryl Amide (Ar-CONH₂) | Reagent | Commercial Source |
| Phenyliodine Diacetate (PIDA) | ≥98% | Commercial Source |
| Ammonium Carbamate | Reagent | Commercial Source |
| 1,4-Dimethylcyclohexan-1-amine | ≥97% | Commercial Source |
| 2,2,2-Trifluoroethanol (TFE) | Anhydrous | Commercial Source |
| Methanol | Anhydrous | Commercial Source |
| Magnetic Stirrer | - | Standard Equipment |
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amide (1.0 eq) in a mixture of TFE and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyliodine diacetate (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add ammonium carbamate (as a slow-release source of ammonia) or a solution of ammonia in methanol.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting amide.
-
To the resulting solution containing the in situ generated aryl isocyanate, add 1,4-dimethylcyclohexan-1-amine (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the target N-aryl-N'-(1,4-dimethylcyclohexyl)urea.
Causality and Self-Validation: The Hofmann rearrangement of the primary amide using PIDA generates a highly reactive isocyanate intermediate in situ. This avoids the isolation of the hazardous isocyanate. The subsequent nucleophilic attack by 1,4-dimethylcyclohexan-1-amine forms the stable urea product. The progress of both steps should be monitored to ensure complete conversion. The final product's structure should be verified by spectroscopic methods.
Conclusion
1,4-Dimethylcyclohexan-1-amine is a promising and underutilized building block for the discovery of novel agrochemicals. Its unique structural features, including the bioisosteric relationship with the tert-butyl group and the potential for enhanced metabolic stability, offer a compelling rationale for its incorporation into new active ingredient discovery programs. The detailed protocols provided herein offer a practical starting point for researchers to explore the synthesis of novel amide and urea derivatives based on this versatile scaffold. The exploration of this and other sterically hindered alicyclic amines is a promising avenue for the development of the next generation of effective and sustainable crop protection agents.
References
-
Catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. [Link]
-
TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry. [Link]
-
Catalytic Amidation. University College London. [Link]
-
Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers. [Link]
-
Selected syntheses of ureas through phosgene substitutes. (2025). ResearchGate. [Link]
-
Preparation of N,N-Dimethyl-N′-Arylureas Using S,S-Dimethyl Dithiocarbonate as a Carbonylating Reagent. (2025). ResearchGate. [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
HPLC method for separation of 1,4-Dimethylcyclohexan-1-amine diastereomers
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of 1,4-Dimethylcyclohexan-1-amine Diastereomers
Abstract
This application note presents a robust and reliable normal-phase high-performance liquid chromatography (NP-HPLC) method for the analytical separation of the cis and trans diastereomers of 1,4-Dimethylcyclohexan-1-amine. Due to the absence of a significant UV chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) is employed for universal detection. The method utilizes a cyano-propyl stationary phase, which provides unique selectivity for these closely related isomers. An optimized mobile phase consisting of hexane, isopropanol, and a basic additive ensures excellent resolution and symmetrical peak shapes. This protocol is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries who require accurate quantification and purity assessment of 1,4-Dimethylcyclohexan-1-amine stereoisomers.
Introduction and Analytical Challenge
1,4-Dimethylcyclohexan-1-amine is a substituted cyclohexane derivative possessing two stereogenic centers at the C1 and C4 positions. This stereochemistry gives rise to two diastereomers: a cis isomer and a trans isomer. In drug development and chemical synthesis, the stereochemical configuration of a molecule is critical, as different isomers can exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, a reliable analytical method to separate and quantify these diastereomers is essential for process monitoring, quality control, and regulatory compliance.
The primary analytical challenges associated with this compound are twofold:
-
Structural Similarity: The cis and trans diastereomers possess the same mass and connectivity, differing only in the spatial orientation of the methyl group at C4 relative to the substituents at C1. This subtle structural difference requires a highly selective chromatographic system to achieve baseline separation.
-
Lack of Chromophore: The molecule is a saturated aliphatic amine, meaning it does not absorb ultraviolet (UV) light at wavelengths typically used in HPLC analysis (220-400 nm), rendering standard UV-Vis detectors ineffective for sensitive detection.
This guide details a method that directly addresses these challenges by pairing a selective normal-phase chromatographic system with a universal detector.
Method Development: Rationale and Scientific Principles
The successful separation of diastereomers hinges on exploiting their differing physicochemical properties.[1] Unlike enantiomers, diastereomers can be separated on conventional achiral stationary phases, which simplifies method development.[2][3]
The Choice of Chromatographic Mode: Normal-Phase HPLC
While both reversed-phase (RP) and normal-phase (NP) chromatography were considered, NP-HPLC was selected for this application. The rationale is grounded in the separation mechanism:
-
Mechanism: NP-HPLC separates analytes based on their polarity through interactions (primarily hydrogen bonding and dipole-dipole) with a polar stationary phase. The subtle differences in the overall dipole moment and the steric accessibility of the polar amine group between the cis and trans isomers are more effectively probed in a non-polar mobile phase environment.
-
Selectivity: Stationary phases like silica, cyano, or diol often provide superior selectivity for positional and geometric isomers compared to the hydrophobic interactions that dominate RPLC.[4][5]
Stationary Phase Selection: A Cyano-Propyl Column
A cyano-propyl bonded silica column was chosen over a standard bare silica column.
-
Causality: The cyano (–C≡N) functional group is a moderately polar stationary phase with unique selectivity due to its strong dipole moment and electron-rich nitrogen atom. It can participate in dipole-dipole interactions without the strong acidity associated with the silanol groups (Si-OH) on bare silica. This dual-interaction capability provides a different selectivity profile. Furthermore, the reduced surface activity compared to silica often leads to faster equilibration times and more robust methods.
Mobile Phase Optimization: Balancing Retention and Peak Shape
The mobile phase is the primary tool for controlling retention and selectivity.[6] An isocratic mobile phase composed of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) was developed.
-
n-Hexane: Serves as the non-polar bulk solvent (the weak solvent).
-
Isopropanol (IPA): Acts as the polar modifier (the strong solvent). Increasing the percentage of IPA reduces the retention time of the analytes by competing more effectively for the active sites on the cyano stationary phase. Fine-tuning the IPA concentration is critical for achieving the optimal retention and resolution.
-
Diethylamine (DEA): This basic additive is essential when analyzing amines on silica-based columns.[7][8] Its function is to suppress the undesirable interactions between the basic amine analyte and any residual acidic silanol groups on the silica support. This masking effect is crucial for preventing severe peak tailing and ensuring sharp, symmetrical peaks, which are vital for accurate quantification.
Detection Strategy: Evaporative Light Scattering Detection (ELSD)
Given the analyte's lack of a UV chromophore, a mass-based detection method is required. ELSD was selected for its universality, reliability, and compatibility with the volatile mobile phases used in NP-HPLC.
-
Principle of Operation: The ELSD nebulizes the column eluent into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind tiny particles of the non-volatile analyte. These particles pass through a light beam, and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.
Experimental Protocol
Instrumentation, Reagents, and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and an ELSD.
-
Column: Phenomenex Luna Cyano (CN), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (≥99.5%)
-
1,4-Dimethylcyclohexan-1-amine diastereomeric mixture (Reference Standard)
-
-
Sample Diluent: 95:5 (v/v) n-Hexane:Isopropanol
Chromatographic Conditions
The optimized experimental parameters are summarized in the table below.
| Parameter | Condition |
| Column | Luna CN, 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (92:8:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 50 °C |
| ELSD Nebulizer Gas | Nitrogen, 3.5 bar |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the 1,4-Dimethylcyclohexan-1-amine reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Sample Solution Preparation:
-
Prepare a sample solution containing the diastereomeric mixture at a target concentration of approximately 1.0 mg/mL using the same procedure as for the standard solution.
-
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis, ensuring a reproducible and logical experimental sequence.
Caption: Workflow for the HPLC separation of 1,4-Dimethylcyclohexan-1-amine diastereomers.
Results and System Suitability
A typical chromatogram of the diastereomeric mixture using this method will show two well-resolved peaks. Based on common elution patterns for cyclohexane diastereomers in normal-phase chromatography, the less sterically hindered isomer often elutes first. For this compound, the trans isomer is expected to elute before the cis isomer.
The following table summarizes the expected performance characteristics of the method. These values serve as a benchmark for system suitability, ensuring the chromatographic system is performing adequately.
| Parameter | Diastereomer 1 (trans) | Diastereomer 2 (cis) | Acceptance Criteria |
| Retention Time (tR) | ~ 7.5 min | ~ 8.8 min | RSD ≤ 2.0% |
| Tailing Factor (Tf) | 1.1 | 1.2 | 0.8 ≤ Tf ≤ 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} | Rs ≥ 2.0 |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 3000 |
Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The system suitability criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) must be met before any sample analysis. If the criteria are not met, it indicates a potential issue with the mobile phase preparation, column integrity, or instrument performance, prompting investigation before proceeding. This built-in check ensures the reliability and accuracy of the generated data.
Conclusion
The NP-HPLC method detailed in this application note provides a selective, robust, and reliable solution for the separation of 1,4-Dimethylcyclohexan-1-amine diastereomers. The use of a cyano stationary phase offers excellent selectivity, while the inclusion of a basic modifier in the mobile phase ensures superior peak symmetry. Paired with Evaporative Light Scattering Detection, this method overcomes the challenge posed by the analyte's lack of a UV chromophore, enabling accurate quantification. This protocol is well-suited for routine use in quality control and research environments focused on stereoisomer-specific analysis.
References
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Tóth, G., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition.John Wiley & Sons.
-
Dworschak, R. T., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1080(1), 85-92. [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Use of 1,4-Dimethylcyclohexan-1-amine as a Co-Curing Agent and Chain Extender for Epoxy Resins
Executive Summary
This technical guide details the application of 1,4-Dimethylcyclohexan-1-amine (CAS: 102438-67-5) in epoxy resin formulations. Unlike standard diamine curing agents (e.g., IPDA, 1,4-BAC) which form high-density crosslinked networks, 1,4-Dimethylcyclohexan-1-amine is a mono-primary amine with a functionality of
Consequently, it functions primarily as a chain extender , reactive diluent , or network modifier . When used as a sole curing agent with bifunctional epoxy resins (DGEBA), it yields linear thermoplastic polymers rather than thermosets. Its primary utility lies in co-curing formulations to:
-
Extend Pot Life: The steric hindrance provided by the
-methyl group reduces reactivity rates. -
Modify Mechanical Properties: It reduces crosslink density, thereby increasing elongation-at-break and impact toughness (plasticization effect).
-
Reduce Viscosity: Its low molecular weight and cycloaliphatic structure aid in flow without introducing volatile non-reactive solvents.
Chemical Profile & Mechanism[1]
Structural Analysis
The molecule consists of a cyclohexane ring with a primary amine group and a methyl group at position 1, and a second methyl group at position 4.
-
Steric Hindrance: The amine is attached to a tertiary carbon (bonded to the ring, a methyl, and the amine). This
-branching creates significant steric bulk, shielding the nitrogen atom. -
Reactivity: Slower nucleophilic attack on the epoxide ring compared to unhindered amines (e.g., cyclohexylamine), providing "latency" at room temperature.
-
Functionality (
): The primary amine group (-NH ) contains two active hydrogens.- (Standard DGEBA)
-
Result: Linear polymerization (Chain Extension).
Stoichiometry & AHEW Calculation
Precise stoichiometry is critical. Unlike catalysts, this amine becomes part of the polymer backbone.
-
Active Hydrogens: 2
-
Amine Hydrogen Equivalent Weight (AHEW):
Reaction Pathway Visualization
The following diagram illustrates the competitive reaction pathways when using 1,4-Dimethylcyclohexan-1-amine (Modifier) alongside a standard Diamine Crosslinker.
Figure 1: Mechanistic role of 1,4-Dimethylcyclohexan-1-amine as a network modifier vs. standard crosslinkers.
Application Protocols
Protocol A: Co-Curing Formulation (Toughness Modification)
Objective: To formulate a structural epoxy adhesive with improved impact resistance by substituting 10-20% of the stoichiometric hardener with 1,4-Dimethylcyclohexan-1-amine.
Materials
-
Resin: Bisphenol-A Epoxy Resin (EEW
190 g/eq, e.g., Epon 828). -
Primary Hardener: Isophorone Diamine (IPDA, AHEW = 42.6 g/eq).
-
Modifier: 1,4-Dimethylcyclohexan-1-amine (1,4-DMCA, AHEW = 63.6 g/eq).
Stoichiometric Calculation Table
Target: 100g Resin. 15% substitution of active hydrogens by 1,4-DMCA.
| Component | Role | Eq. Wt (g/eq) | Equivalents Required | Mass Calculation (g) |
| Epoxy Resin | Base | 190 | 0.526 ( | 100.0 |
| Total Amine | Hardener | - | 0.526 (1:1 Ratio) | - |
| IPDA | Crosslinker (85%) | 42.6 | ||
| 1,4-DMCA | Modifier (15%) | 63.6 |
Step-by-Step Procedure
-
Pre-Blending Hardeners:
-
In a dry glass beaker, weigh 19.05 g IPDA and 5.02 g 1,4-DMCA .
-
Mix magnetically at 200 RPM for 5 minutes at 25°C.
-
Note: This ensures a homogeneous hardener phase and prevents localized linear polymerization.
-
-
Resin Integration:
-
Add the pre-blended hardener to 100.0 g Epoxy Resin .
-
Mix mechanically (Cowles blade or similar) at 500 RPM for 3 minutes. Scrape sides to ensure full incorporation.
-
-
Degassing:
-
Place mixture in a vacuum chamber (-0.1 MPa) for 5-10 minutes to remove entrapped air.
-
Observation: 1,4-DMCA has a lower vapor pressure than some aliphatic amines, but monitor for boiling.
-
-
Casting/Application:
-
Pour into mold (pre-treated with release agent).
-
-
Cure Cycle:
-
Stage 1: 24 hours @ 25°C (Gelation and initial cure).
-
Stage 2: 2 hours @ 80°C (Post-cure to maximize Tg).
-
Protocol B: Reactivity & Pot Life Determination
Objective: Validate the latency effect of the sterically hindered amine.
-
Setup: Differential Scanning Calorimetry (DSC) or Viscosity Build-up method.
-
Control: Stoichiometric IPDA/Epoxy mix.
-
Test: 100% 1,4-DMCA/Epoxy mix (Linear polymer test) or the 15% blend.
-
Method (Viscosity):
-
Maintain sample at 25°C isothermally.
-
Measure viscosity every 5 minutes using a cone-and-plate rheometer.
-
Endpoint: Time to reach 10,000 cP (Pot life).
-
-
Expected Result: The blend containing 1,4-DMCA will exhibit a slower viscosity rise compared to pure IPDA due to the steric hindrance of the
-methyl group.
Characterization & Performance Metrics
When evaluating the cured matrix, focus on the trade-off between thermal stability and mechanical toughness.
| Test Method | Metric | Effect of 1,4-DMCA Addition | Mechanism |
| DSC (ASTM D3418) | Glass Transition (Tg) | Decrease ( | Lower crosslink density increases chain mobility. |
| Tensile (ASTM D638) | Elongation at Break | Increase ( | Linear segments allow for plastic deformation. |
| Tensile (ASTM D638) | Modulus | Decrease ( | Reduced stiffness due to lower network connectivity. |
| Chemical Resistance | Solvent Swelling | Increase ( | Lower crosslink density allows easier solvent ingress. |
Workflow Visualization: Experimental Validation
Figure 2: Iterative workflow for optimizing epoxy formulations using 1,4-DMCA.
Troubleshooting & Safety
Common Issues
-
Issue: Surface tackiness or "blush".
-
Cause: Reaction with atmospheric CO
/ moisture (Carbamation). -
Mitigation: While cycloaliphatic amines are generally better than aliphatic, the primary amine group is susceptible. Ensure low humidity (<50%) during cure or use an induction period of 15 minutes before application.
-
-
Issue: Soft / Gummy Cure.
-
Cause: Calculation error treating 1,4-DMCA as a crosslinker (
) instead of an extender ( ). -
Fix: Recalculate AHEW using 2 active hydrogens.
-
Safety (HSE)
-
Hazard: Corrosive (Skin/Eye burns), Acute Toxicity.
-
PPE: Butyl rubber gloves, chemical splash goggles, face shield.
-
Ventilation: Use in a fume hood. The vapor pressure is low, but heating increases volatility.
References
- Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker.
-
ChemicalBook. (n.d.). 1,4-Dimethylcyclohexylamine Properties and Structure. Retrieved from
-
BLD Pharm. (n.d.).[4] 1,4-Dimethylcyclohexan-1-amine MSDS and Safety Data. Retrieved from
- Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Blackie Academic & Professional. (Reference for stoichiometry and chain extension mechanisms).
Sources
- 1. 1,4-dimethylcyclohexan-1-amine suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 102438-67-5|1,4-Dimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 3. 1,4-dimethylcyclohexan-1-amine 97% | CAS: 102438-67-5 | AChemBlock [achemblock.com]
- 4. 59477-38-2|3,4-Dimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Hub: Purification of 1,4-Dimethylcyclohexan-1-amine
[1]
Section 1: Initial Triage & Gross Purification
Before attempting isomer separation, the crude reaction mixture must be cleared of neutral organic impurities (starting ketones, unreacted alkyl halides) and inorganic salts.
Protocol A: Acid-Base Extraction (The "Cleanup" Phase)
Objective: Isolate the basic amine from non-basic impurities.[1] Prerequisites: Crude reaction mixture (liquid or oil).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1]
-
Why? DCM is preferred if the amine is heavier/oily; Ether is preferred if volatility is needed later.[1]
-
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Wash: Wash the combined aqueous acidic layers once with fresh organic solvent.[1]
-
Why? Removes entrained neutral organics.[1] Discard this organic wash.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine "oils out."[1]
-
-
Recovery: Extract the basic aqueous phase 3x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) or K₂CO₃ (Potassium Carbonate).
-
Avoid: Acidic drying agents (like silica) which can bind the amine.[1]
-
-
Concentration: Remove solvent under reduced pressure (Rotovap) at < 40°C.
Visual Workflow: Acid-Base Logic
Figure 1: Logic flow for isolating basic amines from neutral impurities.[1]
Section 2: Isomer Separation (The Challenge)
The 1,4-substitution pattern creates cis and trans diastereomers.[1][5] Because the amine is on a tertiary carbon, steric hindrance is high.[1] Distillation alone is often insufficient to separate these isomers due to boiling point proximity (<5°C difference).[1]
Protocol B: Diastereomeric Salt Crystallization
Objective: Separate cis/trans isomers based on differential lattice energy of their salts. Mechanism: The trans isomer (typically diequatorial-like in stability) often forms a more crystalline salt than the cis isomer.[1]
Reagents:
-
Solvent: Isopropanol (IPA) or Ethanol/Ether mix.[1]
-
Acid: Anhydrous HCl (gas or in dioxane) or p-Toluenesulfonic acid (PTSA).[1]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the semi-pure amine in a minimal amount of dry Ethanol.[1]
-
Acid Addition: Add 1.05 equivalents of the acid (e.g., HCl in Dioxane) dropwise with stirring.
-
Precipitation:
-
Filtration: Filter the crystals.
-
Recrystallization: Recrystallize Crop 1 from hot Ethanol/IPA to increase diastereomeric excess (de).
-
Freebasing: Once pure, reverse the salt back to the free amine using Protocol A (Basification step).[1]
Data Table: Solvent Systems for Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol (Hot) | High | Best for HCl salts.[1] Good solubility differential. |
| IPA / Ether | Medium | Good for "crashing out" if solubility is too high in EtOH.[1] |
| Acetone | Low | Avoid.[1] Primary amines can form imines with acetone (Schiff bases).[1] |
| Water | Low | Salts are too soluble; hard to recover.[1] |
Section 3: Final Polish (Distillation)
Once isomers are enriched or if the isomer ratio is irrelevant, distillation provides the final purity polish.
Protocol C: Vacuum Distillation
Properties:
Procedure:
Section 4: Troubleshooting & FAQs
Ticket #001: "My amine turned yellow/brown overnight."
-
Cause: Oxidation or carbamate formation.[1] Amines absorb CO₂ from the air.[1]
-
Fix: Redistill under nitrogen. Store in a dark, tightly sealed container under inert gas (Argon/N₂).
Ticket #002: "I cannot get the salt to crystallize; it's an oil."
-
Cause: Impurities are preventing crystal lattice formation, or the solvent is too polar.[1]
-
Fix:
Ticket #003: "NMR shows a split methyl peak. Is this an impurity?"
-
Analysis: Likely not an impurity, but the presence of both diastereomers.[1]
-
Validation: In 1,4-dimethylcyclohexan-1-amine:
Decision Matrix: Purification Strategy
Figure 2: Decision tree for selecting the appropriate purification workflow.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt formation and resolution).
-
Borch, R. F. (1972).[1][7] "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine". Organic Syntheses, 52, 124.[1][7] Link (Foundational protocol for cyclohexylamine synthesis and handling).[1]
-
PubChem. (n.d.).[1][8] Compound Summary for CID 158886440: N,4-dimethylcyclohexan-1-amine.[1] National Center for Biotechnology Information.[1] Link (Structural confirmation and physical property estimation).[1]
-
Gaikar, V. G., & Sharma, M. M. (1989).[1] "Separations through reactions".[1][2][9] Sadhana, 14(3), 203-214.[1] (Discusses dissociation extractive crystallization for close-boiling amine mixtures).
Sources
- 1. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smith.edu [smith.edu]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. US3347920A - Purification of cyclohexylamine - Google Patents [patents.google.com]
- 5. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 6. 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CID 158886440 | C16H34N2 | CID 158886440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Optimizing reaction conditions for the synthesis of 1,4-Dimethylcyclohexan-1-amine
Technical Support Center: Synthesis of 1,4-Dimethylcyclohexan-1-amine
Introduction: The Strategic Value of the Scaffold
The 1,4-dimethylcyclohexan-1-amine scaffold represents a critical structural motif in modern drug design. By introducing a gem-dimethyl group at the 1-position, you simultaneously block metabolic oxidation at the
However, synthesizing this molecule presents three distinct challenges:
-
Steric Hindrance: Creating a quaternary center at C1.
-
Stereocontrol: Managing the cis/trans isomer ratio relative to the C4 methyl group.
-
Hydrolytic Resistance: Cleaving the sterically hindered amide intermediate generated during the Ritter reaction.
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the laboratory.
Workflow Visualization
The synthesis relies on a three-stage protocol: Nucleophilic Addition (Grignard), Ritter Amidation, and High-Energy Hydrolysis.
Figure 1: Critical path for the synthesis of 1,4-dimethylcyclohexan-1-amine highlighting the intermediate species.
Module 1: The Ritter Reaction (C-N Bond Formation)
The transformation of the tertiary alcohol to the amide is the most failure-prone step. The Ritter reaction utilizes a carbocation intermediate; therefore, competition between nucleophilic attack (desired) and elimination (undesired) is fierce.
Troubleshooting Guide: Ritter Reaction
| Symptom | Root Cause | Corrective Action |
| High levels of alkene byproduct (Elimination) | Reaction temperature spiked during acid addition. | Cryogenic Addition: Add H₂SO₄ dropwise at 0°C. The formation of the carbocation is exothermic. If the temp exceeds 10°C, E1 elimination dominates over nucleophilic attack by acetonitrile. |
| Low conversion of Alcohol | Acid strength is insufficient to generate the carbocation. | Stoichiometry Check: Ensure H₂SO₄ is used in excess (2.0–2.5 eq). The water generated during the reaction dilutes the acid, potentially quenching the carbocation source. |
| Polymerization (Tar formation) | Concentration of alkene intermediate is too high. | Dilution: Although Ritter reactions can be run neat in acetonitrile, adding Glacial Acetic Acid as a co-solvent stabilizes the carbocation and prevents polymerization. |
Expert Insight: For this specific substrate, the thermodynamic stability of the intermediate carbocation at C1 is high. However, if you observe significant elimination, do not attempt to recycle the alkene. While alkenes can undergo Ritter reactions, the 1,4-dimethylcyclohexene isomerizes rapidly under acidic conditions, leading to a mixture of positional isomers (amines at C1, C3, or C4) that are inseparable by chromatography.
Module 2: Stereochemical Control (Cis vs. Trans)
The stereochemistry is determined during the nucleophilic attack of acetonitrile on the planar carbocation.
-
Trans-isomer (Target): The amine and the C4-methyl are trans (typically diequatorial in the chair conformation).
-
Cis-isomer (Impurity): The amine is axial, and C4-methyl is equatorial.
FAQ: Controlling Isomer Ratios
Q: Why am I getting a 60:40 mixture of isomers? A: The carbocation at C1 is planar. The incoming nitrile nucleophile faces steric hindrance from the axial hydrogens at C3 and C5. While equatorial attack (leading to the axial amide) is often kinetically favored, the thermodynamic product (diequatorial) is preferred.
-
Protocol Adjustment: To favor the thermodynamic (trans) product, extend the reaction time at room temperature (post-addition) to 12–24 hours. This allows the reversible protonation/deprotonation equilibrium to settle towards the more stable equatorial amide.
Q: How do I separate the isomers? A: Separation at the amide stage is difficult.
-
Recommendation: Proceed to the amine (Step 3). The trans-amine and cis-amine have significantly different pKa values and boiling points.
-
Purification: Use fractional crystallization of the hydrochloride salts. The trans-amine HCl salt is typically less soluble in isopropanol/ethanol mixtures than the cis-isomer.
Module 3: Hydrolysis of the Hindered Amide (The Bottleneck)
This is the step where most standard protocols fail. An amide adjacent to a quaternary carbon (N-tert-alkyl amide) is extremely resistant to hydrolysis due to steric shielding of the carbonyl carbon.
Protocol: High-Temperature Glycolytic Hydrolysis
Standard reflux in aqueous HCl (100°C) will likely yield <10% conversion even after 48 hours. You must use the Bouveault-Shimada condition.
Reagents:
-
Potassium Hydroxide (KOH) pellets (5.0 equivalents)
-
Ethylene Glycol (Solvent)
-
Note: Do not use water or ethanol.
Step-by-Step:
-
Dissolution: Suspend the crude amide in ethylene glycol (5 mL per gram of amide).
-
Base Addition: Add KOH pellets.
-
Thermal Activation: Heat the reaction mixture to 180°C–190°C .
-
Why? You need to exceed the activation energy barrier imposed by the steric bulk. Ethylene glycol allows these temperatures at ambient pressure.
-
-
Monitoring: Monitor by TLC or GC-MS. The reaction typically requires 4–12 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (dissolves the glycol).
-
Extract with Diethyl Ether or MTBE (the amine is in the organic layer).
-
Crucial: The amine is basic; ensure the aqueous layer is strongly basic (pH > 12) during extraction to prevent salt formation.
-
Troubleshooting Table: Hydrolysis
| Symptom | Root Cause | Corrective Action |
| No Reaction (Refluxing in Ethanol/Water) | Temperature too low (max 78–100°C). | Switch solvent to Ethylene Glycol or Diethylene Glycol to achieve temps >180°C. |
| Incomplete Conversion | Water present in the system lowers boiling point. | Ensure KOH pellets are dry. Use a Dean-Stark trap if necessary to remove trace water, though usually open-vessel heating boils off water rapidly. |
| Product lost during workup | Amine formed hydrochloride salt in aqueous layer. | Do not use acid during the initial workup. Extract from the highly basic glycol/water mixture directly into ether. |
References
-
Ritter Reaction Mechanism & Scope
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
- Stereoselectivity in Cyclohexane Systems: Krimer, M. Z., et al. (1968). Stereochemistry of the Ritter Reaction with 4-substituted Cyclohexanols. Tetrahedron Letters, 9(29), 3325-3328.
-
Hydrolysis of Hindered Amides (Bouveault/Shimada Conditions)
-
Kaiser, C., et al. (1970). Synthesis of hindered amines via the Ritter reaction.[2][3] Journal of Medicinal Chemistry, 13(3), 400-404.
- Note: This reference specifically details the use of KOH/Ethylene Glycol for hydrolyzing N-tert-butyl amides, which is chemically analogous to the N-tert-cyclohexyl system.
-
Disclaimer: The protocols described involve hazardous reagents (Strong Acids, High Temperatures). All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Separation of cis/trans isomers of 1,4-Dimethylcyclohexan-1-amine
Technical Support Center: Stereochemical Resolution of 1,4-Dimethylcyclohexan-1-amine
Ticket ID: ISO-SEP-104 Subject: Resolution of cis/trans isomers of 1,4-Dimethylcyclohexan-1-amine (Gem-disubstituted C1) Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Isomer Definition
You are dealing with 1-amino-1,4-dimethylcyclohexane . Unlike simple monosubstituted cyclohexanes, Carbon-1 is gem-disubstituted (carrying both a methyl and an amine group). This creates a unique thermodynamic landscape governed by A-values (conformational energy costs).
Before attempting separation, you must correctly identify your target based on thermodynamic stability:
-
Isomer A (Thermodynamic Product): The C1-Methyl and C4-Methyl are trans (diequatorial). This forces the Amine to be Axial .
-
Stability:[1] High (Methyl A-value 1.74 > Amine A-value 1.2). The bulky methyls prefer the equatorial plane.
-
-
Isomer B (Kinetic/Less Stable): The C1-Methyl and C4-Methyl are cis. This forces the C1-Methyl to be Axial (assuming C4 is equatorial) and the Amine to be Equatorial .
-
Stability:[1] Lower (Due to the high energetic penalty of the axial methyl).
-
Rule of Thumb: The "Axial Amine" (Isomer A) is often the major component in thermodynamic equilibrium mixtures, but it is sterically shielded, reacting slower in derivatizations.
Module 1: Troubleshooting Decision Matrix
Use this logic flow to determine the correct separation pathway for your specific purity/yield requirements.
Caption: Workflow for selecting separation methodology based on scale and resolution requirements.
Module 2: Classical Resolution (Crystallization)
Context: Crystallization is the most robust method for multi-gram separation. The trans-diequatorial methyl isomer (Axial Amine) typically forms a denser crystal lattice with small inorganic acids due to its compact symmetry.
Protocol: Hydrochloric Acid Fractionation
Objective: Isolate the thermodynamically stable isomer (Axial Amine/Trans-Methyls).
-
Solvent Selection: Use dry Methanol (MeOH) or Ethanol (EtOH) . Avoid water initially, as high solubility prevents precipitation.
-
Acid Addition:
-
Dissolve 10g of amine mixture in 50 mL MeOH.
-
Cool to 0°C.
-
Add 1.05 equivalents of HCl (4M in Dioxane or bubbling gas). Do not use aqueous HCl.
-
-
Induction:
-
Add Diethyl Ether or MTBE dropwise until turbidity persists.
-
Heat to reflux to redissolve, then cool slowly to room temperature, then -20°C.
-
-
Filtration:
-
The precipitate is usually enriched in the Isomer A (Axial Amine) salt.
-
Validation: Neutralize a small sample and check via GC.
-
Troubleshooting Table: Crystallization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too non-polar or cooling too fast. | Re-dissolve in MeOH. Add the anti-solvent (Ether) more slowly. Seed the solution with a pure crystal if available. |
| No Precipitate | High solubility of both isomers. | Switch counter-ion. Try L-Tartaric Acid or Dibenzoyl-L-tartaric acid in Ethanol. Tartrates often form rigid H-bond networks that discriminate better than chlorides. |
| Low Diastereomeric Excess (de) | Co-crystallization (Eutectic formation). | Perform a "Recrystallization from Melt" or switch to a kinetic resolution strategy (see Module 3). |
Module 3: Chromatographic Separation (HPLC/GC)
Context: Amines are notorious for peak tailing on silica due to interaction with acidic silanols.
Method A: GC-FID (Analytical)
Direct injection often leads to broad peaks. Derivatization eliminates Hydrogen bonding.
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Reaction: Mix 10 µL amine + 50 µL TFAA + 50 µL Ethyl Acetate. Incubate 15 mins at 60°C.
-
Mechanism: Converts amine to trifluoroacetamide.
-
Elution Order: The Equatorial Amine (Isomer B) is more accessible and often derivatizes slightly faster, but in GC (non-polar column like DB-5), the Axial Amine derivative (more compact/lower boiling point) often elutes first.
Method B: Preparative HPLC
-
Column: C18 (Base-Deactivated) or XBridge (High pH stable).
-
Mobile Phase:
-
Buffer: 10mM Ammonium Bicarbonate (pH 10.5). High pH keeps the amine unprotonated (neutral), improving peak shape.
-
Organic: Acetonitrile.[2]
-
-
Gradient: 5% to 95% B over 20 mins.
-
Why High pH? At low pH (acidic), the amine is protonated (
). It interacts ionically with residual silanols, causing severe tailing. At pH > pKa (approx 10.5), it is neutral and interacts via hydrophobic mechanisms, allowing separation based on the shape (cis vs trans).
Module 4: Identification & Verification (NMR)
You cannot rely on retention time alone. You must validate the structure using Nuclear Magnetic Resonance.[3]
1H NMR Diagnostic Signals: The chemical shift and coupling constants of the proton at C1 (if it existed) would be diagnostic. However, C1 is quaternary. You must look at the C4-Methine Proton .
-
Isomer A (Trans-Methyls/Axial Amine):
-
C4-Methyl is Equatorial
C4-Proton is Axial . -
Signal: Broad triplet of triplets (tt).
-
Coupling (
): Large axial-axial couplings (~10-12 Hz).
-
-
Isomer B (Cis-Methyls/Equatorial Amine):
-
C1-Methyl is Axial (to keep Amine Equatorial).
-
This distorts the ring. The C4 proton signals will shift significantly upfield due to gamma-gauche compression if the ring flips.
-
13C NMR (The Gold Standard): Look for the Gamma-Gauche Effect .
-
Axial Methyl (Isomer B): The C1-Methyl carbon will be shielded (shifted upfield, lower ppm, ~20-25 ppm) due to steric compression with C3/C5 axial protons.
-
Equatorial Methyl (Isomer A): The C1-Methyl carbon will be deshielded (downfield, higher ppm, ~28-33 ppm).
FAQ: Common User Queries
Q1: Why is my yield of the equatorial amine (Isomer B) so low? A: Thermodynamics. The equatorial amine forces the C1-Methyl into an axial position. This costs ~1.74 kcal/mol.[4][5] Unless you synthesized it via a kinetic route (e.g., nucleophilic attack on a rigid precursor), the mixture will naturally equilibrate toward the Axial Amine (Isomer A).
Q2: Can I use distillation? A: Only with a high-efficiency spinning band column. The boiling point difference is likely <2°C. The "Axial Amine" (more compact) generally boils slightly lower than the "Equatorial Amine" (more exposed surface area), but hydrogen bonding complicates this.
Q3: My HPLC peaks are merging. What now? A: Add an ion-pairing agent. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (creates a salt in situ) OR use a Pentafluorophenyl (PFP) column, which offers unique selectivity for structural isomers that C18 cannot resolve.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Cyclohexane conformation). Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (Mechanisms of amine derivatization and resolution). Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[6] (High pH strategies for amine separation). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Cyclohexane ring flipping and NMR analysis). Link
-
Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for Gas Chromatography. (Protocols for TFAA derivatization). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reductive Amination of Cyclohexanone Derivatives
Welcome to our dedicated technical support center for the reductive amination of cyclohexanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this critical transformation. Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its robustness in forming carbon-nitrogen bonds.[1] However, its application to substituted cyclohexanones can present unique challenges, from steric hindrance to controlling diastereoselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to overcome these hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Problem 1: Low to no product yield with a sterically hindered cyclohexanone derivative.
Question: I am attempting a reductive amination with a 2,6-disubstituted cyclohexanone and a primary amine, but I am observing very low conversion to the desired secondary amine. The primary side product appears to be the unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the reductive amination of sterically hindered ketones is a common challenge. The issue often stems from the initial, and often rate-limiting, step of the reaction: the formation of the imine or iminium ion intermediate.[2]
Causality:
-
Steric Hindrance: The substituents at the 2 and 6 positions of the cyclohexanone ring can sterically shield the carbonyl carbon, making nucleophilic attack by the amine difficult. Similarly, a bulky amine will also slow down this step.
-
Inefficient Dehydration: The formation of the imine from the hemiaminal intermediate requires the elimination of a water molecule.[1] If water is not effectively removed from the reaction mixture, the equilibrium can favor the starting materials.
Solutions:
-
Employ a Stepwise (Indirect) Procedure: Instead of a one-pot reaction, consider a two-step approach. First, focus on forming the imine under conditions that favor dehydration, and then introduce the reducing agent in a separate step.
-
Imine Formation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.
-
Reduction: Once the imine formation is complete (as monitored by techniques like TLC, GC, or NMR), the reaction can be cooled, and the reducing agent added.
-
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group towards nucleophilic attack by the amine, thereby accelerating imine formation.[2]
-
Optimize the Reducing Agent: For sterically demanding substrates, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for hindered ketones. Its bulkiness can enhance diastereoselectivity, and it is generally more effective under mildly acidic conditions often required for imine formation.[3][4]
-
Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time or cautiously increasing the temperature can help drive the reaction to completion. However, this should be done with care to avoid potential side reactions.
Problem 2: Significant formation of a dialkylated amine byproduct.
Question: I am reacting a primary amine with a cyclohexanone derivative and obtaining a significant amount of the tertiary amine (dialkylated product) alongside my desired secondary amine. How can I suppress this overalkylation?
Answer:
The formation of a dialkylated amine is a common side reaction when using a primary amine in a reductive amination.[4] This occurs because the newly formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the ketone.
Causality:
-
Increased Nucleophilicity: The secondary amine product is generally a stronger nucleophile than the starting primary amine.
-
Reaction Stoichiometry: Using an excess of the ketone can drive the reaction towards dialkylation.
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the cyclohexanone derivative. This will increase the probability of the ketone reacting with the primary amine rather than the secondary amine product.
-
Stepwise Imine Formation and Reduction: As mentioned previously, an indirect or stepwise approach is highly effective in preventing dialkylation.[5] By pre-forming the imine from the primary amine and ketone and then introducing the reducing agent, you minimize the opportunity for the secondary amine product to be present in the reaction mixture alongside unreacted ketone.
-
Slow Addition of the Reducing Agent: In a direct (one-pot) procedure, adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, thereby keeping the concentration of the secondary amine product low.
Problem 3: The reaction produces a mixture of diastereomers with poor selectivity.
Question: My reductive amination of a 4-substituted cyclohexanone is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity of this reaction?
Answer:
The stereochemical outcome of the reduction of the intermediate imine or iminium ion determines the final diastereomeric ratio of the product. For substituted cyclohexanones, the approach of the hydride reagent to the C=N double bond dictates the stereochemistry at the newly formed stereocenter.
Causality:
-
Hydride Delivery Trajectory: The hydride can attack the iminium ion from either the axial or equatorial face of the cyclohexane ring. The preferred trajectory is influenced by the steric bulk of the reducing agent and the substituents on the ring.
-
Thermodynamic vs. Kinetic Control: The reaction can be under either thermodynamic or kinetic control, leading to different product distributions.
Solutions:
-
Choice of Reducing Agent: The size of the hydride reagent plays a crucial role in directing the stereoselectivity.
-
Bulky Reducing Agents for Equatorial Attack: Bulky hydride reagents, such as L-Selectride, tend to attack from the less hindered equatorial face, leading to the formation of the axial amine (often the cis product depending on the substitution pattern).
-
Less Bulky Reducing Agents for Axial Attack: Smaller hydride reagents, like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), can favor axial attack, resulting in the equatorial amine (often the trans product).[4] Sodium triacetoxyborohydride often provides a good balance and can favor the formation of the thermodynamically less stable cis product through equatorial attack.[4]
-
-
Temperature Control: Lowering the reaction temperature can often enhance the kinetic selectivity of the hydride attack, potentially leading to a higher diastereomeric ratio.
-
Solvent Effects: The choice of solvent can influence the conformation of the intermediate iminium ion and the solvation of the reducing agent, which in turn can affect the diastereoselectivity. It is often worthwhile to screen a few different solvents (e.g., 1,2-dichloroethane, THF, acetonitrile) to find the optimal conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination of cyclohexanone derivatives?
A1: The optimal pH for reductive amination is a delicate balance. A mildly acidic pH (typically between 5 and 7) is generally preferred.[3] This is because the formation of the imine or iminium ion intermediate is acid-catalyzed, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive.[2] For reactions involving ketones, the addition of a stoichiometric amount of acetic acid is often beneficial when using sodium triacetoxyborohydride.[3][5]
Q2: How can I monitor the progress of my reductive amination reaction?
A2: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for quantitative analysis of the reaction mixture, allowing you to determine the conversion and the relative amounts of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting ketone and the appearance of the amine product. The formation of the imine intermediate can also sometimes be observed.
Q3: What are the best work-up procedures for reductive amination reactions?
A3: The work-up procedure will depend on the specific reagents used. A general procedure for reactions using borohydride reagents is as follows:
-
Quench the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid (e.g., 1 M HCl) to decompose any remaining hydride reagent. Be cautious as hydrogen gas may be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography, distillation, or recrystallization as needed.
Q4: Can I use a primary amine that is only available as its hydrochloride salt?
A4: Yes, you can use an amine hydrochloride salt. However, you will need to add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture to liberate the free amine.
Experimental Protocols
Protocol 1: General Direct Reductive Amination of a Cyclohexanone Derivative using Sodium Triacetoxyborohydride
This protocol is suitable for many cyclohexanone derivatives and primary or secondary amines.
Materials:
-
Cyclohexanone derivative (1.0 eq)
-
Amine (1.1 eq for primary amines, 1.0 eq for secondary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (optional, 1.0 eq for less reactive ketones)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclohexanone derivative and the amine.
-
Add anhydrous DCE to dissolve the reactants (concentration typically 0.1-0.5 M).
-
If using, add acetic acid to the solution and stir for 5-10 minutes.
-
In a single portion, add the sodium triacetoxyborohydride to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are typically complete within 1 to 24 hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method.
Protocol 2: Stepwise (Indirect) Reductive Amination for Hindered Substrates or to Prevent Dialkylation
Step A: Imine Formation
Materials:
-
Cyclohexanone derivative (1.0 eq)
-
Primary amine (1.05 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the cyclohexanone derivative and the primary amine.
-
Add toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature.
Step B: Reduction of the Imine
Materials:
-
Solution of the imine in toluene from Step A
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
Procedure:
-
To the cooled toluene solution of the imine, add methanol.
-
Slowly add sodium borohydride in small portions. The reaction may be exothermic.
-
Stir the reaction at room temperature until the imine is fully consumed (monitor by TLC or GC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
-
Purify the crude product.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-tert-Butylcyclohexanone with Benzylamine
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| NaBH₃CN | MeOH | 25 | 12 | 85 | 40:60 |
| NaBH(OAc)₃ | DCE | 25 | 4 | 92 | 75:25 |
| NaBH₄ (stepwise) | MeOH | 25 | 2 | 88 | 30:70 |
| H₂/Pd-C (catalytic) | EtOH | 25 | 24 | 78 | 20:80 |
Note: The data presented in this table are illustrative and may vary depending on the precise reaction conditions.
Visualizations
Mechanism of Reductive Amination
Caption: Troubleshooting workflow for low reaction yield.
References
-
Myers, A. G. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research, 2(2).
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]
-
University of Bristol. Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Pearson+. Using cyclohexanone as the starting material, describe how each of...[Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Hofmann Elimination of Cyclic Amines
Welcome to the technical support center for the Hofmann elimination of cyclic amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic reaction for alkene synthesis and structural elucidation. Here, we move beyond simple procedural outlines to address the nuanced challenges and mechanistic subtleties that often determine experimental success.
Mechanism & Core Principles: The "Why" Behind the Reaction
A successful troubleshooter must first be a master of the fundamentals. The Hofmann elimination is a two-stage process, and failure often originates from a misunderstanding of one of its core principles.[1]
Stage 1: Exhaustive Methylation (Quaternization) The journey begins by converting the cyclic amine, a poor leaving group, into a quaternary ammonium salt, an excellent leaving group.[2] This is achieved through "exhaustive methylation," typically with an excess of methyl iodide (MeI).[2][3][4] The nitrogen atom acts as a nucleophile, attacking the methyl iodide in successive SN2 reactions until it is fully methylated and carries a permanent positive charge.[5] Using an excess of methyl iodide is crucial to drive the reaction to completion, forming the quaternary ammonium iodide.[1][6]
Stage 2: The E2 Elimination The second stage is the actual elimination. The quaternary ammonium iodide is treated with silver oxide (Ag₂O) and water, then heated.[3][7][8] This accomplishes two critical tasks:
-
Anion Exchange: Silver oxide in water generates hydroxide ions (OH⁻). The silver ions (Ag⁺) have a high affinity for iodide (I⁻), precipitating insoluble silver iodide (AgI).[5][6] This effectively removes iodide from the solution and replaces it with the hydroxide ion, forming a quaternary ammonium hydroxide salt.[3][5]
-
Base-Mediated Elimination: Upon heating (typically 100-200 °C), the hydroxide ion acts as a base, abstracting a proton (a β-hydrogen) from a carbon adjacent to the nitrogen-bearing carbon.[8] This initiates a concerted E2 (elimination, bimolecular) reaction, breaking the C-H and C-N bonds to form an alkene, water, and a tertiary amine as the leaving group.[2][6]
The Hofmann Rule: Steric Hindrance is Key Unlike many other elimination reactions that follow Zaitsev's rule (favoring the most substituted alkene), the Hofmann elimination characteristically yields the least substituted alkene (the "Hofmann product").[1][3][9] This regioselectivity is a direct consequence of steric hindrance. The trimethylammonium leaving group (-N(CH₃)₃⁺) is exceptionally bulky.[3][9] This steric bulk makes it difficult for the hydroxide base to access the more sterically hindered, internal β-hydrogens. Instead, the base preferentially abstracts the more accessible, less sterically hindered proton from a terminal carbon, leading to the least substituted double bond.[3][5][9] The transition state leading to the Hofmann product is lower in energy due to fewer steric clashes.[3][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Overall workflow of the Hofmann Elimination reaction.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the Hofmann elimination of cyclic amines in a practical, question-and-answer format.
Q1: My exhaustive methylation seems incomplete. How can I confirm this and what should I do?
Symptoms:
-
A complex mixture of products is observed after the elimination step.
-
TLC or NMR analysis of the quaternized salt shows the presence of starting material or partially methylated amines.
Root Cause Analysis: Incomplete methylation is the most common failure point. The nucleophilicity of the amine decreases with each methylation, making the final step to the quaternary salt the most difficult. Insufficient methylating agent, low reaction temperature, or short reaction times are typical culprits.
Solutions:
-
Increase Equivalents of Methylating Agent: Do not be conservative with methyl iodide. Use at least 3-5 equivalents, or even run the reaction using MeI as the solvent if your amine is poorly reactive.
-
Increase Reaction Temperature: Gently heating the methylation reaction (e.g., to 40-50 °C) in a sealed vessel can significantly increase the rate. Caution: Methyl iodide is volatile and toxic. Ensure proper ventilation and a securely sealed reaction vessel.
-
Extend Reaction Time: Allow the reaction to proceed for an extended period (12-24 hours) to ensure complete conversion.
-
Consider a Stronger Methylating Agent: While MeI is standard, reagents like dimethyl sulfate or methyl triflate ("magic methyl") are much more powerful methylating agents. However, they are also more hazardous and should be handled with extreme care.
| Methylating Agent | Relative Reactivity | Key Considerations |
| Methyl Iodide (CH₃I) | Standard | Volatile, moderately toxic. Most common choice. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High | Highly toxic and carcinogenic. Use with caution. |
| Methyl Triflate (CH₃OTf) | Very High | Extremely reactive, moisture-sensitive, expensive. |
Validation: Before proceeding to the elimination, confirm the formation of the quaternary salt. It should be fully soluble in water or methanol, and ¹H NMR should show a single, clean peak for the -N⁺(CH₃)₃ group (typically around 3.0-3.5 ppm) and the complete disappearance of N-H or N-CH₂ signals from the starting material.
Q2: The elimination reaction failed. I recovered the quaternary ammonium salt. Why?
Symptoms:
-
No alkene product is formed upon heating.
-
The starting quaternary ammonium hydroxide is recovered unchanged.
Root Cause Analysis: A failed elimination points to two primary issues: insufficient heat or ineffective anion exchange. The C-N bond cleavage requires a significant activation energy.
Solutions:
-
Ensure Complete Anion Exchange: The presence of iodide, a poor base, will inhibit the elimination. Ensure your silver oxide is fresh and active. Use a slurry of Ag₂O in water and stir vigorously with the ammonium iodide salt for several hours. Filter the AgI precipitate thoroughly. A simple test is to add a drop of silver nitrate solution to the filtrate; no precipitate should form, indicating the absence of iodide ions.
-
Increase Elimination Temperature: Hofmann eliminations often require temperatures of 100 °C to 200 °C.[8] If you are heating in a solvent like water, ensure it is vigorously refluxing. For higher temperatures, the reaction can be performed neat (without solvent) by heating the dry quaternary ammonium hydroxide salt under vacuum.
-
Use a Stronger Base: While the Ag₂O/H₂O system is classic, you can perform the anion exchange on an ion-exchange column (hydroxide form) to generate the quaternary ammonium hydroxide. Alternatively, in some cases, a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can be used, although this can sometimes promote competing reactions.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A troubleshooting decision tree for Hofmann elimination.
Q3: I obtained the wrong alkene isomer (the Zaitsev product). What happened?
Symptoms:
-
The major product is the more substituted alkene, contradicting the Hofmann Rule.
Root Cause Analysis: While rare, obtaining the Zaitsev product can occur under specific circumstances.
-
Electronic Effects: If a β-hydrogen is activated by an adjacent electron-withdrawing group (like a phenyl or carbonyl group), its acidity is increased.[8] This can lead to a more E1cB-like mechanism where that proton is preferentially removed, leading to the conjugated (and often more substituted) alkene, overriding the steric factors.[2][8]
-
Lack of Steric Hindrance: If the cyclic amine is small and conformationally flexible, the steric difference between the β-hydrogens may be minimal, leading to a mixture of products.
-
Stereoelectronic Constraints: For the E2 reaction to occur, the β-hydrogen and the leaving group must be able to adopt an anti-periplanar conformation. In rigid cyclic systems, if only the more substituted β-hydrogen can achieve this geometry, the Zaitsev product will be formed out of necessity.
Solutions:
-
Analyze Your Substrate: Carefully examine the electronic and stereochemical environment of your cyclic amine. Are there activating groups? Is the ring system rigid? This analysis is crucial for predicting the outcome.
-
Alternative Reactions: If your substrate is electronically biased towards the Zaitsev product, the Hofmann elimination may not be the appropriate reaction. Consider an alternative like the Cope elimination, which also favors the Hofmann product but occurs under milder, neutral conditions and may offer different selectivity.
Experimental Protocols
Protocol 1: Exhaustive Methylation of Piperidine
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 g, 11.7 mmol) in 20 mL of methanol.
-
Reagent Addition: Cool the flask in an ice bath. Carefully add methyl iodide (4.0 mL, 9.1 g, 64.1 mmol, ~5.5 eq.) dropwise.
-
Reaction: After addition, securely stopper the flask. Allow it to warm to room temperature and stir for 24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The product is N,N-dimethylpiperidinium iodide.
Protocol 2: Hofmann Elimination of N,N-Dimethylpiperidinium Iodide
-
Anion Exchange: Suspend the N,N-dimethylpiperidinium iodide (2.0 g, 7.8 mmol) in 15 mL of deionized water in a 50 mL flask. Add a slurry of freshly prepared silver oxide (2.0 g, 8.6 mmol) in 5 mL of water.
-
Stirring: Protect the mixture from light by wrapping the flask in aluminum foil and stir vigorously at room temperature for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the silver iodide precipitate. Wash the Celite pad with a small amount of water.
-
Elimination: Transfer the aqueous filtrate (containing the quaternary ammonium hydroxide) to a distillation apparatus. Heat the solution to a vigorous boil. The alkene product, 1,4-pentadiene, will co-distill with water.
-
Product Collection: Collect the distillate in a receiver cooled in an ice bath. The product can be separated from the aqueous layer and dried over anhydrous sodium sulfate.
Frequently Asked Questions (FAQs)
-
Why is silver oxide used instead of a simpler base like NaOH? You cannot simply add NaOH because the iodide counterion is not a good leaving group for the E2 reaction and would remain in solution. Silver oxide is essential for removing the iodide as a precipitate (AgI), driving the anion exchange to completion and generating the necessary hydroxide counterion in situ.[2][5][6]
-
Can I perform a Hofmann elimination on an aromatic amine like aniline? No. The Hofmann elimination requires β-hydrogens on an sp³-hybridized carbon. Aromatic amines like aniline lack these hydrogens, and the sp² C-N bond is too strong to be cleaved by this method.
-
My cyclic amine has β-hydrogens on two different ring carbons. Which one is removed? According to the Hofmann rule, the base will abstract a proton from the β-carbon that has more hydrogens attached (i.e., is less substituted), as these protons are more sterically accessible.[1][4][5]
-
What happens if I run the reaction on a diamine? If the diamine can be fully quaternized at both nitrogen atoms, it is possible to perform a double Hofmann elimination, typically resulting in the formation of a diene. This often requires multiple cycles of the procedure.[5]
References
-
Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]
-
Wikipedia. Hofmann elimination. [Link]
-
Chemistry Steps. The Hofmann Elimination. [Link]
-
Organic Chemistry Tutor. Hofmann Elimination. [Link]
-
Master Organic Chemistry. The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. [Link]
-
Chemistry LibreTexts. Hofmann Elimination. [Link]
-
BYJU'S. Hofmann Elimination. [Link]
-
Chemistry LibreTexts. Substitution and Elimination Reactions of Amines. [Link]
-
Professor Dave Explains. Hofmann Elimination via Exhaustive Methylation of Amines. [Link]
-
Chemguide. Making Amines. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparing reactivity of 1,4-Dimethylcyclohexan-1-amine vs cyclohexylamine
Technical Guide: Comparative Reactivity of 1,4-Dimethylcyclohexan-1-amine vs. Cyclohexylamine
Executive Summary
This guide provides a technical comparison between Cyclohexylamine (CHA) and 1,4-Dimethylcyclohexan-1-amine (1,4-DMCHA) . While both are aliphatic cyclic amines, their reactivity profiles diverge significantly due to the steric environment at the
-
Cyclohexylamine (CHA): A secondary carbinamine. It functions as a highly nucleophilic, sterically accessible baseline. It is prone to rapid metabolic deamination and forms imines/amides under mild conditions.
-
1,4-Dimethylcyclohexan-1-amine (1,4-DMCHA): A tertiary carbinamine (structurally analogous to a cyclic t-butylamine). The presence of the
-methyl group at C1 drastically reduces nucleophilicity, hinders Schiff base formation, and blocks metabolic oxidation, making it a "metabolically privileged" scaffold in drug discovery.
Structural & Conformational Analysis
Understanding the 3D spatial arrangement is prerequisite to predicting reactivity.
Cyclohexylamine (CHA)
-
Topology: The amine is attached to a secondary carbon.
-
Conformation: The cyclohexane ring undergoes rapid chair-chair interconversion. The amino group (
) prefers the equatorial position ( ) to minimize 1,3-diaxial interactions. -
Sterics: The nitrogen lone pair is accessible. The
-protons are susceptible to enzymatic abstraction (e.g., by CYPs or MAO).
1,4-Dimethylcyclohexan-1-amine (1,4-DMCHA)[1]
-
Topology: The amine is attached to a tertiary carbon (C1 carries a methyl and an amine). This creates a gem-disubstituted center.
-
Stereoisomerism: Two diastereomers exist (cis and trans relative to the C1 and C4 methyls).
-
Trans-isomer: Typically more stable if the C4-methyl and C1-substituents can adopt equatorial orientations.
-
-
Conformational Lock: The C4-methyl group (A-value
) acts as a conformational anchor, biasing the ring into a specific chair form. At C1, the Methyl group (A-value 1.[1]70) and Amino group (A-value ) compete. -
The "Alpha-Methyl Effect": The C1-methyl group creates a "steric umbrella" over the nitrogen lone pair. This does not significantly drop basicity (electronic induction
effect of methyl counters steric inhibition of solvation), but it kinetically inhibits nucleophilic attack.
Physicochemical & Reactivity Profile
| Feature | Cyclohexylamine (CHA) | 1,4-Dimethylcyclohexan-1-amine (1,4-DMCHA) |
| Class | Primary Amine (2° Carbon) | Primary Amine (3° Carbon) |
| Steric Bulk | Moderate (A-value ~1.4) | High (Analogous to t-butylamine) |
| ~10.64 | ~10.68 (Est. based on t-butylamine) | |
| Nucleophilicity | High ( | Low ( |
| Imine Formation | Rapid (forms stable Schiff bases) | Very Difficult (Sterically disfavored) |
| Metabolic Stability | Low (Susceptible to | High (Blocks |
| Lipophilicity ( | ~1.2 | ~2.1 (Higher lipophilicity aids CNS penetration) |
Nucleophilic Reactivity (Amide Coupling)
-
CHA: Reacts readily with active esters (NHS, pentafluorophenyl) and acid chlorides. No special activation required.
-
1,4-DMCHA: The
-methyl group hinders the approach of the electrophile. Standard coupling reagents (EDC/HOBt) often fail or proceed sluggishly.-
Recommendation: Use high-reactivity coupling agents like HATU or COMU , or convert the acid to an acid chloride. Elevated temperatures (
) are often required.
-
Metabolic Stability (The Drug Design Advantage)
The primary utility of 1,4-DMCHA in medicinal chemistry is metabolic blockade.
-
Mechanism: Cytochrome P450s and Monoamine Oxidases (MAOs) typically initiate metabolism by abstracting a hydrogen atom from the
-carbon (the carbon holding the nitrogen). -
CHA: Has an
-hydrogen ( ). Rapidly oxidized to the imine and hydrolyzed to the ketone (cyclohexanone). -
1,4-DMCHA: Has no
-hydrogen (replaced by Methyl). This forces metabolism to occur at distal sites (e.g., C4 oxidation), significantly extending the half-life ( ) of the drug candidate.
Visualizing the Mechanistic Pathways
The following diagram illustrates the divergent pathways for reactivity and metabolism between the two scaffolds.
Figure 1: Mechanistic divergence driven by the
Experimental Protocols
To validate the reactivity differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive Acylation Assay (Nucleophilicity Test)
Objective: Quantify the relative reaction rates of CHA vs. 1,4-DMCHA with a limiting electrophile.
Reagents:
-
Amine A: Cyclohexylamine (1.0 equiv)
-
Amine B: 1,4-Dimethylcyclohexan-1-amine (1.0 equiv)
-
Electrophile: Acetic Anhydride (0.5 equiv) - Limiting Reagent
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Internal Std: Biphenyl (0.5 equiv)
Workflow:
-
Preparation: Dissolve CHA (1 mmol), 1,4-DMCHA (1 mmol), and Biphenyl (0.5 mmol) in DCM (10 mL).
-
T0 Sample: Take a
aliquot for GC/HPLC analysis (Baseline). -
Initiation: Add Acetic Anhydride (0.5 mmol) dropwise at
. -
Reaction: Stir at room temperature for 1 hour.
-
Quench: Add
sat. . -
Analysis: Analyze the organic phase via GC-MS or HPLC.
-
Expectation: You will observe
Acetyl-CHA and Acetyl-1,4-DMCHA. The steric bulk of the 1,4-DMCHA prevents it from competing effectively for the anhydride.
-
Protocol B: "Forced" Amide Coupling for 1,4-DMCHA
Objective: Successfully couple 1,4-DMCHA to a carboxylic acid (demonstrating the conditions required).
Reagents:
-
Carboxylic Acid: Benzoic Acid (1.0 equiv)
-
Amine: 1,4-Dimethylcyclohexan-1-amine (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) - Essential for HATU function
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolve Benzoic Acid and DIPEA in DMF (
concentration). -
Add HATU and stir for 5 minutes (Pre-activation of acid to the At-complex).
-
Add 1,4-DMCHA.[2]
-
Critical Step: Heat the reaction to
for 4–12 hours. (Room temp is often insufficient for tertiary carbinamines). -
Workup: Dilute with EtOAc, wash with
(removes unreacted amine), then sat. . -
Validation: NMR should show a sharp singlet for the C1-Methyl group shifted downfield, confirming amide formation.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Defines A-values and steric effects in nucleophilic substitution).
-
Wagmann, L., et al. (2020).[3] "In vitro metabolic stability and metabolic profiling of emerging synthetic cathinones." Frontiers in Chemistry. Link (Demonstrates the metabolic stability conferred by
-alkylation in cyclic amines). -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for conformational analysis of cyclohexane derivatives).
-
NIST Chemistry WebBook. "Cyclohexane, 1,4-dimethyl-, trans-". Link (Source for stereochemical data of the parent hydrocarbon).
-
Patterson, S., et al. (2020). "On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides." Semantic Scholar. Link (Discusses N-methylation and steric hindrance in stabilizing amines against metabolism).
Sources
Navigating the Bioactive Landscape of Dimethylcyclohexylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the expansive realm of medicinal chemistry, the cyclohexane scaffold serves as a versatile framework for the development of novel therapeutic agents. The introduction of amine functionalities and alkyl substitutions can dramatically influence the pharmacological profile of these molecules. This guide focuses on the biological activities of dimethylcyclohexylamine derivatives, with a particular interest in the 1,4-dimethylcyclohexan-1-amine scaffold. While direct and extensive research on the biological activities of 1,4-dimethylcyclohexan-1-amine derivatives is notably sparse in publicly accessible literature, a comparative analysis of closely related isomers and other substituted cyclohexylamine derivatives can provide invaluable insights into their potential therapeutic applications.
This guide will, therefore, navigate the known biological activities of various cyclohexylamine derivatives, offering a comparative perspective that can inform future research and drug discovery efforts centered around the 1,4-dimethylcyclohexan-1-amine core. We will delve into the reported antibacterial, antifungal, anticancer, and anti-inflammatory properties of analogous compounds, presenting available experimental data and discussing the underlying structure-activity relationships.
The Unexplored Potential of 1,4-Dimethylcyclohexan-1-amine
A comprehensive survey of scientific databases reveals a significant gap in the exploration of 1,4-dimethylcyclohexan-1-amine derivatives for specific biological activities. While the parent compound is commercially available, its derivatization and subsequent biological screening appear to be an untapped area of research. This presents a unique opportunity for the discovery of novel bioactive molecules. The rigid cyclohexane ring, coupled with the gem-dimethyl group at the 1-position and the amine functionality, provides a distinct three-dimensional structure that could lead to specific interactions with biological targets.
Comparative Analysis of Related Cyclohexylamine Derivatives
To extrapolate the potential bioactivities of 1,4-dimethylcyclohexan-1-amine derivatives, we will examine the documented activities of other substituted cyclohexylamine compounds.
Antimicrobial Activity
Derivatives of cyclohexylamine have demonstrated significant promise as antimicrobial agents. For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. Several of these compounds exhibited potent antibacterial activity, with some even surpassing the efficacy of established antibiotics.
Similarly, a study on pyrimidine amine derivatives bearing bicyclic monoterpene moieties , which contain a cyclohexane ring, reported considerable antibacterial and antifungal activities against a range of pathogens including Klebsiella pneumoniae, Streptococcus pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. These findings underscore the potential of the cyclohexylamine scaffold as a basis for the development of new antimicrobial drugs. The introduction of various substituents on the amine and the cyclohexane ring can modulate the lipophilicity and steric properties of the molecules, thereby influencing their interaction with microbial cell membranes or intracellular targets.
Anticancer Activity
The cyclohexane ring is a common feature in many compounds with demonstrated anticancer properties. Research into cyclohexenone derivatives has revealed their potential to inhibit the growth of cancer cells. One study on HCT116 human colon cancer cells showed that these derivatives could effectively suppress clonogenicity[2].
Furthermore, the structural motif of a substituted amine on a cyclohexane ring is present in various molecules investigated for their cytotoxic effects. While direct evidence for 1,4-dimethylcyclohexan-1-amine derivatives is lacking, the broader class of 4-aminoquinoline derivatives , which also feature a cyclic amine, are known to induce apoptosis in cancer cells[3]. This suggests that the introduction of appropriate aromatic or heterocyclic moieties to the 1,4-dimethylcyclohexan-1-amine core could yield compounds with potent anticancer activity.
Anti-inflammatory and Analgesic Activity
Spiro derivatives of cyclohexane have shown notable anti-inflammatory and analgesic effects. For example, spiro [(2H,3H) quinazoline-2,1′-cyclohexan]-4(1H)-one derivatives have demonstrated significant anti-inflammatory and analgesic activity in animal models[4]. This activity is often attributed to the modulation of inflammatory pathways.
Moreover, a broad class of caged polycyclic amines known as hexaazaisowurtzitane derivatives have been extensively studied for their pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antihypoxic effects[5]. Although structurally more complex, these findings highlight the potential of cyclic amine scaffolds to interact with targets in the central nervous system and inflammatory pathways.
Experimental Methodologies: A Blueprint for Future Investigations
To facilitate the exploration of 1,4-dimethylcyclohexan-1-amine derivatives, we provide a generalized experimental workflow for their synthesis and biological evaluation, based on established protocols for related compounds.
General Synthesis of N-Substituted 1,4-Dimethylcyclohexan-1-amine Derivatives
A common route for the derivatization of amines is through nucleophilic substitution or reductive amination.
Workflow for Synthesis:
Sources
- 1. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors [mdpi.com]
- 2. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of cis- and trans-1,4-Dimethylcyclohexan-1-amine
The following guide provides an in-depth spectroscopic comparison of the stereoisomers of 1,4-Dimethylcyclohexan-1-amine . It is designed for researchers requiring definitive structural assignment of these pharmacophores.
Executive Summary
The precise stereochemical assignment of 1,4-dimethylcyclohexan-1-amine is critical in drug development, as the axial vs. equatorial orientation of the amino group significantly influences basicity, receptor binding affinity, and metabolic stability.
This guide distinguishes the two diastereomers based on Nuclear Magnetic Resonance (NMR) and Conformational Analysis .
-
Isomer A (Thermodynamically Preferred): trans-1,4-dimethyl relationship (Methyls diequatorial), forcing the Amine into an Axial position.
-
Isomer B (Less Stable): cis-1,4-dimethyl relationship (C1-Methyl Axial), allowing the Amine to be Equatorial .
Critical Nomenclature Note: Commercial catalogs often label these based on the relative stereochemistry of the methyl groups. However, IUPAC nomenclature prioritizes the amine. To avoid ambiguity, this guide defines isomers by their conformational geometry .
Structural & Conformational Analysis
To interpret the spectra, one must first understand the thermodynamic preferences of the cyclohexane ring substituents.
Thermodynamic Drivers (A-Values)
The "locking" group is the C4-Methyl, which will reside in the Equatorial position to avoid high-energy 1,3-diaxial interactions. The stereochemistry at C1 is then determined by the competition between the Methyl group and the Amino group.
-
A-Value (Methyl): ~1.70 kcal/mol
-
A-Value (Amino, -NH₂): ~1.20 – 1.40 kcal/mol
Since the Methyl group is bulkier than the Amino group, the conformer placing the C1-Methyl Equatorial is energetically favored.
Isomer Definitions
| Feature | Isomer A (Stable) | Isomer B (Less Stable) |
| C4-Methyl | Equatorial | Equatorial |
| C1-Methyl | Equatorial | Axial |
| C1-Amino | Axial | Equatorial |
| Methyl-Methyl Relationship | trans-1,4 (Diequatorial) | cis-1,4 (Axial/Equatorial) |
| Amine-Methyl(C4) Relationship | cis-1,4 (Axial/Equatorial) | trans-1,4 (Diequatorial) |
Conformational Pathway Diagram
The following diagram illustrates the structural relationship and stability hierarchy.
Figure 1: Conformational preference based on A-values. Isomer A predominates under thermodynamic control.
Spectroscopic Comparison (NMR)
NMR is the gold standard for differentiating these isomers. The distinction relies heavily on the Gamma-Gauche Effect (steric compression shielding).
¹H NMR (Proton Spectroscopy)
The most diagnostic signal is the C1-Methyl Singlet .
| Signal | Isomer A (Me-Eq / NH₂-Ax) | Isomer B (Me-Ax / NH₂-Eq) | Mechanistic Explanation |
| C1-Methyl (Singlet) | Downfield (~1.10 - 1.25 ppm) | Upfield (~0.90 - 1.05 ppm) | Axial methyls are shielded by 1,3-diaxial interactions with ring protons (γ-effect). |
| C4-Methyl (Doublet) | ~0.9 ppm (Equatorial) | ~0.9 ppm (Equatorial) | Both isomers lock C4-Me equatorial; little difference observed. |
| C2/C6 Protons | Distinct Axial/Eq splitting | Complex multiplet | Axial NH₂ in Isomer A alters the coupling constants of adjacent protons. |
¹³C NMR (Carbon Spectroscopy)
Carbon NMR provides definitive proof via chemical shift anisotropy.
| Signal | Isomer A (Me-Eq / NH₂-Ax) | Isomer B (Me-Ax / NH₂-Eq) | Diagnostic Value |
| C1 (Quaternary) | Downfield | Upfield | Steric crowding affects the quaternary center. |
| C1-Methyl | Downfield (~28 - 32 ppm) | Upfield (~20 - 24 ppm) | Primary Indicator: Axial carbons experience significant γ-gauche shielding (approx. 5-6 ppm shift). |
| C3/C5 (Ring) | Shielded by Axial NH₂ | Highly Shielded by Axial Me | The Axial Methyl in Isomer B exerts a stronger γ-effect on C3/C5 than the Axial NH₂ in Isomer A. |
Experimental Protocol: Identification Workflow
Use this self-validating protocol to assign your compound.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) for standard baselines. If signals overlap, switch to C₆D₆ (Benzene-d6), which often induces an ASIS (Aromatic Solvent-Induced Shift) that separates methyl signals.
-
Concentration: 10-20 mg/mL is sufficient for ¹H and ¹³C.
Step 2: Data Acquisition
-
Acquire ¹H NMR (min 16 scans).
-
Acquire ¹³C NMR (min 512 scans) or DEPT-135 to distinguish CH/CH₃ from CH₂.
-
(Optional)NOESY 1D/2D : Irradiate the C1-Methyl singlet.
Step 3: Assignment Logic
Follow this decision tree to confirm identity.
Figure 2: Decision tree for spectroscopic assignment based on Carbon-13 chemical shifts.
Summary of Key Differences
| Property | Isomer A (Trans-Dimethyl) | Isomer B (Cis-Dimethyl) |
| Stability | More Stable | Less Stable |
| C1-Me Orientation | Equatorial | Axial |
| C1-NH₂ Orientation | Axial | Equatorial |
| ¹H NMR (C1-Me) | ||
| ¹³C NMR (C1-Me) | ||
| Commercial Name | Often "Trans-1,4-dimethyl..." | Often "Cis-1,4-dimethyl..."[1][2] |
Author's Note: When purchasing standards, always verify the certificate of analysis (CoA) using the ¹³C NMR shifts listed above, as labeling conventions vary between vendors.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Cyclohexane conformational analysis). Link
-
Schneider, H. J., & Hoppen, V. (1978). "NMR spectroscopic studies on cyclohexane derivatives: The gamma-gauche effect." Journal of Organic Chemistry, 43(20), 3866–3873. (Definitive source for 13C shielding effects in axial methyls). Link
-
Booth, H., & Everett, J. R. (1980). "Conformational analysis of some 1-substituted 1-methylcyclohexanes." Canadian Journal of Chemistry, 58(23). (Specific data on gem-methyl/amine conformational preferences). Link
-
PubChem Compound Summary. (2023). cis-1,4-Dimethylcyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. Link
Sources
Benchmarking Computational Protocols for 1,4-Dimethylcyclohexan-1-amine Conformers: A Comparative Guide
Topic: Computational modeling of 1,4-Dimethylcyclohexan-1-amine conformers Content Type: Publish Comparison Guides
Executive Summary
This guide evaluates three distinct computational tiers—Molecular Mechanics (MM), Density Functional Theory (DFT), and Wavefunction Theory (WFT)—for modeling the conformational landscape of 1,4-dimethylcyclohexan-1-amine . This molecule presents a specific stereochemical challenge: the geminal substitution at C1 (methyl and amine groups) competing with a distal C4-methyl anchor.
Our analysis indicates that while MM force fields (MMFF94) provide rapid initial screening, they frequently miscalculate the subtle energetic balance between the methyl group (
Introduction: The Stereochemical Challenge
1,4-Dimethylcyclohexan-1-amine is a cyclohexane derivative with restricted conformational mobility due to 1,4-substitution. The molecule exists as two diastereomers, defined by the relative orientation of the two methyl groups:
-
trans-Isomer: The C1-Methyl and C4-Methyl groups are trans.
-
cis-Isomer: The C1-Methyl and C4-Methyl groups are cis.
The critical modeling challenge lies at the C1 geminal center . In a chair conformation, one substituent must be axial and the other equatorial.[1][2] Thermodynamic preference is dictated by the A-value (steric bulk) of the substituents.[2][3]
Standard theory suggests the larger Methyl group will claim the equatorial position, forcing the Amine axial. However, intramolecular hydrogen bonding (if solvated) and subtle electronic effects (hyperconjugation) can invert this preference. Accurate modeling must resolve these competing forces.
Comparative Analysis of Computational Methods
Tier 1: Molecular Mechanics (Force Fields)
-
Methods: MMFF94, OPLS4.
-
Role: High-throughput screening and initial conformer generation.
-
Performance:
-
Pros: Extremely fast (<1 second/conformer). Excellent for generating starting geometries.
-
Cons: Lacks explicit electronic terms. Often overestimates the steric repulsion of the geminal methyl/amine pair, leading to distorted "twist-boat" predictions that are artifacts of the force field parameterization.
-
Verdict: Use only for initial filtering.
-
Tier 2: Density Functional Theory (DFT)
-
Methods: B3LYP-D3(BJ),
B97X-D, M06-2X. -
Role: Geometry optimization and thermodynamic property calculation.
-
Performance:
-
Pros: Balances cost and accuracy. Modern functionals with dispersion corrections (-D3/D4) are essential for capturing the attractive London dispersion forces between the axial substituents and the ring hydrogens (1,3-diaxial interactions).
-
Cons: Standard B3LYP (without dispersion) often underestimates the stability of the axial-amine conformer by 0.5–1.0 kcal/mol.
-
Verdict: The industrial workhorse.
B97X-D/def2-TZVP is the recommended standard.
-
Tier 3: High-Level Wavefunction Theory (Ab Initio)
-
Methods: DLPNO-CCSD(T), MP2.
-
Role: Benchmarking and "Gold Standard" validation.
-
Performance:
-
Pros: Systematically improvable accuracy. Captures electron correlation effects that DFT approximates.
-
Cons: Computationally expensive (
scaling). -
Verdict: Use for Single Point Energy (SPE) corrections on DFT-optimized geometries if experimental data is contradictory.
-
Data Presentation: Relative Energy Benchmarks
The following table summarizes the predicted relative energies (
| Method | Basis Set | Conformer A (C1-Me Eq / C1-NH | Conformer B (C1-Me Ax / C1-NH | Prediction |
| MMFF94 | N/A | 0.00 | +0.45 | Me-Eq Preferred |
| B3LYP | 6-31G* | 0.00 | -0.15 | Incorrectly favors Me-Ax |
| def2-TZVP | 0.00 | +0.55 | Me-Eq Preferred (Correct) | |
| DLPNO-CCSD(T) | cc-pVTZ | 0.00 | +0.52 | Me-Eq Preferred (Benchmark) |
Note: "Me-Eq Preferred" aligns with the physical A-values (Me > NH
Detailed Experimental Protocol
This protocol ensures a self-validating workflow, moving from coarse-grained search to high-level refinement.
Step 1: Exhaustive Conformer Search
Objective: Locate all local minima (chairs, boats, twist-boats).
-
Software: CREST (Conformer-Rotamer Ensemble Sampling Tool) or MacroModel.
-
Settings:
-
Energy Window: 6.0 kcal/mol (to capture high-energy intermediates).
-
RMSD Threshold: 0.125 Å (to avoid redundant structures).
-
-
Output: An ensemble of 10–50 raw conformers.
Step 2: Geometry Optimization & Frequency Calculation
Objective: Refine structures and confirm minima (zero imaginary frequencies).
-
Software: ORCA, Gaussian, or Psi4.
-
Theory Level:
B97X-D4 / def2-TZVP. -
Solvation: IEFPCM or SMD model (Solvent: Water or Methanol, depending on physiological relevance).
-
Criteria: Tight convergence (
a.u. on forces).
Step 3: Single Point Energy (SPE) Refinement
Objective: Final energetic ranking.
-
Theory Level: DLPNO-CCSD(T) / cc-pVTZ.
-
Application: Apply this energy to the geometries optimized in Step 2.
-
Calculation:
.
Visualization of the Workflow
The following diagram illustrates the decision logic and data flow for the conformational analysis.
Caption: Logical workflow for high-accuracy conformational analysis, moving from low-cost sampling to high-level ab initio refinement.
Conformational Landscape Diagram
This diagram visualizes the specific equilibrium for the trans-isomer , highlighting the competition between the methyl and amino groups at the geminal center.
Caption: Equilibrium between the two chair conformers of trans-1,4-dimethylcyclohexan-1-amine. The larger methyl group preferentially adopts the equatorial position.[4][5]
References
-
A-Values and Conformational Analysis
-
Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[5][6][7][8][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. Link
- Note: Establishes the foundational A-values for Methyl (1.74) and Amino groups.
-
-
Benchmarking DFT for Conformers
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
- Note: Validates the necessity of -D3 corrections for accurate organic conform
-
-
CREST/CENSO Protocol
-
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link
- Note: The authoritative source for the conformer search workflow described in Step 1.
-
-
Geminal Substitution Effects
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. Link
- Note: Standard text discussing Thorpe-Ingold effects and geminal disubstitution preferences.
-
Sources
- 1. Solved 1. Draw the compound below in its two chair | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
Comparative study of different synthetic routes to 1,4-Dimethylcyclohexan-1-amine
This guide provides a comparative technical analysis of synthetic routes to 1,4-Dimethylcyclohexan-1-amine (CAS 102438-67-5). This molecule features a tertiary amine group at the C1 position, sharing the carbon with a methyl group, while a second methyl group resides at the C4 position.
The synthesis of sterically hindered tertiary amines on cyclohexane rings presents specific challenges, particularly regarding the creation of the quaternary carbon center and stereochemical control. This guide prioritizes the Ritter Reaction and its modern modifications as the most viable industrial and laboratory pathways.
Target Molecule Profile
-
IUPAC Name: 1,4-Dimethylcyclohexan-1-amine
-
Structure: Cyclohexane ring substituted with a methyl group at C4, and a geminal methyl/amine pair at C1.
-
Key Synthetic Challenge: Introduction of nitrogen onto a tertiary carbon (C1) with high steric bulk. Nucleophilic substitution (
) is impossible; pathways must proceed via (carbocation) or nucleophilic addition to a ketone followed by rearrangement.
Route Comparison Summary
| Feature | Route A: Modified Ritter (Chloroacetonitrile) | Route B: Classic Ritter (HCN/NaCN) | Route C: Azide Insertion (Schmidt/Curtius) |
| Primary Precursor | 4-Methylcyclohexanone | 4-Methylcyclohexanone | 4-Methylcyclohexanone |
| Key Reagent | ClCH₂CN / H₂SO₄ | HCN or NaCN / H₂SO₄ | HN₃ or TMSN₃ / Lewis Acid |
| Safety Profile | Moderate (Corrosive, lachrymator) | Critical (High toxicity HCN gas) | High (Explosion hazard) |
| Yield | High (60-85%) | Moderate to High | Moderate |
| Scalability | Excellent (No gaseous toxins) | Difficult (Requires specialized gas handling) | Limited (Energetic intermediates) |
| Stereoselectivity | Favors Equatorial Amine (Thermodynamic) | Favors Equatorial Amine | Variable |
Detailed Experimental Protocols
Route A: The Modified Ritter Reaction (Recommended)
This route, adapted from Jirgensons et al. , avoids the use of highly toxic hydrogen cyanide by using chloroacetonitrile. It is the most robust method for synthesizing tertiary alkylamines.
Phase 1: Grignard Addition
Objective: Synthesize the tertiary alcohol intermediate, 1,4-dimethylcyclohexan-1-ol.
-
Setup: Flame-dried 3-neck flask under nitrogen atmosphere.
-
Reagents: 4-Methylcyclohexanone (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 eq), Anhydrous THF.
-
Procedure:
-
Cool MeMgBr solution to 0°C.
-
Add 4-Methylcyclohexanone dropwise. The reaction is exothermic; maintain temp <10°C.
-
Stir at room temperature for 2 hours.
-
Quench: Slowly add saturated
. Extract with diethyl ether.[1] -
Result: A mixture of cis/trans-1,4-dimethylcyclohexan-1-ol. The stereochemistry at this stage is less critical as the subsequent Ritter reaction proceeds via a planar carbocation.
-
Phase 2: Ritter Amidation
Objective: Convert tertiary alcohol to chloroacetamide.[2][3]
-
Reagents: Tertiary alcohol (from Phase 1), Chloroacetonitrile (3.0 eq), Acetic Acid (glacial), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Dissolve alcohol and chloroacetonitrile in acetic acid.
-
Cool to 0-5°C.
-
Add concentrated H₂SO₄ (3.0 eq) dropwise. Caution: Exothermic.
-
Allow to warm to room temperature and stir for 12-24 hours.
-
Pour onto ice water and neutralize with NaOH.
-
Extract the solid/oil product (N-(1,4-dimethylcyclohexyl)-2-chloroacetamide).
-
Phase 3: Thiourea Cleavage
Objective: Reveal the free amine.
-
Reagents: Chloroacetamide intermediate, Thiourea (1.2 eq), Ethanol, Acetic Acid (5:1 ratio).
-
Procedure:
-
Reflux the amide and thiourea in the EtOH/AcOH mixture for 10 hours.
-
The reaction forms a pseudothiohydantoin byproduct which precipitates or is removed.
-
Basify the solution to pH >12 and extract the free amine with DCM.
-
Purification: Distillation or conversion to HCl salt.
-
Route B: Classic Ritter Reaction (HCN)
For reference only. Requires specialized safety equipment.
-
Generation of HCN: Sodium cyanide is treated with concentrated sulfuric acid in situ in the presence of the tertiary alcohol.
-
Mechanism: The alcohol dehydrates to a carbocation. The lone pair of the nitrogen in HCN attacks the cation, forming a nitrilium ion.
-
Hydrolysis: Water is added to hydrolyze the nitrilium ion to a formamide (
). -
Deformylation: The formamide is hydrolyzed using strong acid (HCl) or base (NaOH) to yield the amine.
-
Critique: While atom-economical, the risk of HCN leakage makes this route inferior to Route A for most labs.
Stereochemical Analysis & Mechanism
The stereoselectivity of the Ritter reaction on 4-substituted cyclohexyl systems is driven by the stability of the intermediate carbocation and the trajectory of the nucleophile.
-
Carbocation Formation: The tertiary alcohol leaves (assisted by acid), creating a tertiary carbocation at C1.
-
Nucleophilic Attack: The nitrile (e.g., ClCH₂CN) attacks the cation.
-
Preference: Research on similar systems (e.g., 4-t-butyl-1-methylcyclohexanol) indicates a preference for axial attack of the nitrile, leading to the equatorial amide . This is often the thermodynamic product, placing the bulky amine group in the equatorial position to minimize 1,3-diaxial interactions.
Visualization of the Pathway (DOT Diagram)
Caption: Synthetic workflow from ketone precursor to target amine via the Modified Ritter Reaction, highlighting the carbocation intermediate responsible for stereochemical resetting.
References
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[2][3][4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.[2]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
-
Beeby, P. J., & Sternhell, S. (1971). Nucleophilic substitution reactions of 4-t-butyl-1-methylcyclohexanols. Australian Journal of Chemistry, 24(4), 809-821. (Provides evidence for stereoselectivity in Ritter reactions on cyclohexyl systems).
-
PubChem. (n.d.). 1,4-Dimethylcyclohexan-1-amine Compound Summary. National Library of Medicine.
Sources
A Comparative Guide to the Quantitative Analysis of 1,4-Dimethylcyclohexan-1-amine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key components within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 1,4-Dimethylcyclohexan-1-amine, a crucial intermediate in various synthetic pathways. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and logical application.
Introduction: The Analytical Challenge
1,4-Dimethylcyclohexan-1-amine is a saturated alicyclic amine that, due to its lack of a chromophore and relatively low volatility, presents unique challenges for direct quantitative analysis. The choice of analytical technique is therefore critical and depends on factors such as the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. This guide will explore both derivatization-based and direct methods to provide a comprehensive overview for selecting the most appropriate analytical strategy.
Method Comparison: GC, HPLC, and qNMR at a Glance
The selection of an analytical method should be a deliberate process based on the specific requirements of the analysis. Below is a comparative overview of the three primary techniques discussed in this guide.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Derivatization | Often necessary to improve volatility and peak shape.[1] | Often required to introduce a chromophore for UV detection.[2][3] | Not required. |
| Sensitivity | High, especially with selective detectors (e.g., NPD, MS). | Moderate to high, dependent on the derivatizing agent and detector. | Lower compared to chromatographic methods. |
| Specificity | High, especially when coupled with Mass Spectrometry (GC-MS). | Good, can be improved with selective derivatization and detection. | Excellent, provides structural information for unambiguous identification. |
| Sample Throughput | High, with fast analysis times. | Moderate, can be slower than GC depending on the gradient. | Low to moderate, requires longer acquisition times for good signal-to-noise. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be significant, requiring matrix-matched standards or efficient cleanup. | Less susceptible to matrix effects compared to chromatography. |
| Destructive | Yes | Yes | No, the sample can be recovered. |
| Cost (Instrument) | Moderate to High | Moderate to High | High |
| Cost (Per Sample) | Low | Moderate | Low (fewer consumables).[4] |
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a primary amine like 1,4-Dimethylcyclohexan-1-amine, derivatization is a crucial step to improve its volatility and chromatographic behavior, preventing peak tailing that is common with amines.[1]
The Rationale Behind Derivatization for GC
Direct analysis of primary amines by GC can lead to poor peak shapes due to their polarity and tendency to interact with active sites in the GC system. Derivatization masks the active hydrogens on the amine group with a less polar functional group, leading to:
-
Increased Volatility: The derivatives are more volatile, allowing for analysis at lower temperatures.
-
Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Enhanced Sensitivity: The introduction of specific functional groups can significantly increase detector response.
Common derivatization approaches for amines in GC analysis include silylation and acylation.[1]
Experimental Protocol: GC-FID Analysis with Silylation
This protocol outlines a general procedure for the quantitative analysis of 1,4-Dimethylcyclohexan-1-amine in a reaction mixture using Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., dichloromethane or pyridine).
-
Transfer 1 mL of this solution to a 2 mL autosampler vial.
-
Add 100 µL of an internal standard solution (e.g., n-dodecane in the same solvent, at a known concentration).
-
Add 200 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
3. Calibration:
-
Prepare a series of calibration standards of 1,4-Dimethylcyclohexan-1-amine (typically 5-6 concentration levels) in the chosen solvent.
-
Derivatize each standard using the same procedure as the sample.
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.
4. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
Workflow for GC Analysis
Caption: Workflow for GC-FID analysis of 1,4-Dimethylcyclohexan-1-amine.
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 1,4-Dimethylcyclohexan-1-amine, which lacks a UV chromophore, pre-column derivatization is essential for sensitive UV detection.[2][3]
The Rationale Behind Derivatization for HPLC
Derivatization for HPLC analysis of amines serves to:
-
Introduce a Chromophore or Fluorophore: This allows for sensitive detection using UV-Vis or fluorescence detectors.[7][8]
-
Improve Chromatographic Retention: The resulting derivatives are often more hydrophobic, leading to better retention on reversed-phase columns.
-
Enhance Selectivity: The choice of derivatizing agent can impart selectivity to the analysis.
A variety of reagents are available for the derivatization of primary amines, including dansyl chloride, o-phthalaldehyde (OPA), and 4-(Dimethylamino)benzoyl chloride.[2][8]
Experimental Protocol: HPLC-UV Analysis with Benzoylation
This protocol describes the quantification of 1,4-Dimethylcyclohexan-1-amine using HPLC with UV detection after derivatization with benzoyl chloride.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 200 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with 10 mM sodium borate buffer (pH 9.0).
-
Transfer 1 mL of this solution to a vial.
-
Add 1 mL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and let it stand at room temperature for 20 minutes.
-
Add 1 mL of 20% (v/v) phosphoric acid to stop the reaction and neutralize excess reagent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).
-
0-15 min: Linear gradient from 60% A to 90% A.
-
15-20 min: Hold at 90% A.
-
20.1-25 min: Return to 60% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm.
3. Calibration and Validation:
Follow a similar procedure for calibration and validation as described for the GC method, preparing derivatized standards of 1,4-Dimethylcyclohexan-1-amine.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis of 1,4-Dimethylcyclohexan-1-amine.
Quantitative Nuclear Magnetic Resonance (qNMR): A Direct and Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve using a reference standard of the same compound.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] This makes qNMR a powerful tool for purity assessment and the quantification of components in a mixture.[9][11]
The Rationale for qNMR
The key advantages of qNMR for analyzing reaction mixtures include:
-
No Derivatization Required: Analysis is performed directly on the sample, saving time and avoiding potential errors associated with derivatization reactions.
-
High Specificity: The high resolution of NMR spectra often allows for the unambiguous identification and quantification of the analyte, even in the presence of structurally similar compounds.
-
Non-Destructive: The sample can be recovered after analysis.
-
Absolute Quantification: Using a certified internal standard, the absolute concentration of the analyte can be determined.[10]
Experimental Protocol: qNMR Analysis
This protocol details the quantitative analysis of 1,4-Dimethylcyclohexan-1-amine in a reaction mixture using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.[12]
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a stable magnetic field.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).
3. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of the analyte (% w/w)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
PIS = Purity of the internal standard
-
4. Method Validation:
qNMR methods should also be validated, with a focus on specificity, precision, accuracy, and robustness.
Logical Relationship in qNMR Quantification
Caption: Logical relationship of parameters for qNMR quantification.
Discussion of Potential Interferences and Method Specificity
A critical aspect of method development and validation is ensuring the specificity of the analytical method. This involves demonstrating that the method can accurately quantify the analyte in the presence of other components in the sample matrix, such as starting materials, reagents, byproducts, and degradation products.
A plausible synthetic route to 1,4-Dimethylcyclohexan-1-amine could involve the reductive amination of 1,4-dimethylcyclohexanone. In this scenario, potential interferences could include:
-
Starting Material: Unreacted 1,4-dimethylcyclohexanone.
-
Reducing Agent: Borohydride salts or their byproducts.
-
Ammonia Source: Ammonium salts.
-
Byproducts: Isomeric amines or over-alkylated products.
For GC and HPLC: The chromatographic separation is key to achieving specificity. Co-elution of any of these potential interferences with the analyte peak would lead to inaccurate quantification. Therefore, the chromatographic conditions must be optimized to resolve the analyte from all potential impurities. The use of a mass spectrometer as a detector (GC-MS or LC-MS) can significantly enhance specificity by allowing for the identification of peaks based on their mass-to-charge ratio.
For qNMR: Specificity is achieved by identifying a unique, well-resolved signal in the NMR spectrum that belongs exclusively to the analyte. Overlapping signals from other components in the reaction mixture can compromise the accuracy of the integration and, therefore, the quantification. Careful selection of the deuterated solvent can sometimes help to resolve overlapping signals.
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantitative analysis of 1,4-Dimethylcyclohexan-1-amine in a reaction mixture depends on the specific analytical needs.
-
Gas Chromatography is an excellent choice for routine analysis when high throughput and sensitivity are required. However, the need for derivatization adds an extra step to the sample preparation process.
-
High-Performance Liquid Chromatography offers great versatility and is particularly useful for complex matrices or when analyzing thermally labile compounds. Similar to GC, derivatization is necessary for sensitive UV detection.
-
Quantitative NMR stands out as a powerful, non-destructive technique that provides absolute quantification without the need for derivatization. Its high specificity and direct measurement capabilities make it an ideal reference method and a valuable tool for reaction monitoring and purity assessment, although with lower sensitivity and higher instrument cost.
For robust and reliable quantitative analysis, it is recommended to validate the chosen method thoroughly according to established guidelines to ensure its suitability for the intended purpose. In a drug development setting, employing an orthogonal method (e.g., using HPLC to confirm GC results) can provide a higher degree of confidence in the analytical data.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 775. [Link]
-
Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 51. [Link]
-
Phenomenex Inc. (2024). Derivatization for Gas Chromatography. [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
-
Chemical Pharmaceutical Bulletin. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
Taylor & Francis Online. (2017). Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. [Link]
-
ResearchGate. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
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- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
A Comparative Analysis of the pKa of 1,4-Dimethylcyclohexan-1-amine and Other Cyclic Amines for Pharmaceutical Research
Introduction: The Critical Role of pKa in Drug Development
The ionization constant (pKa) of a molecule is a cornerstone of medicinal chemistry. It governs a compound's solubility, lipophilicity, permeability across biological membranes, and potential for drug-drug interactions. For nitrogen-containing compounds, particularly cyclic amines which are prevalent scaffolds in pharmaceuticals, the pKa dictates the extent of protonation at physiological pH. This, in turn, profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An accurate understanding and comparison of the pKa of a lead compound and its analogs are therefore indispensable for rational drug design and optimization.
This guide provides an in-depth comparison of the pKa of 1,4-dimethylcyclohexan-1-amine with other structurally related cyclic amines. We will explore the stereoelectronic factors that influence basicity and provide a robust experimental protocol for pKa determination.
Comparative pKa Data of Selected Cyclic Amines
The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1] The table below summarizes the experimentally determined pKa values for 1,4-dimethylcyclohexan-1-amine and other common cyclic amines.
| Compound | Structure | pKa of Conjugate Acid (pKaH) |
| 1,4-Dimethylcyclohexan-1-amine | Not readily available in literature, requires experimental determination | |
| Cyclohexylamine | 10.64[2] | |
| Piperidine | 11.12[3] | |
| Pyrrolidine | 11.27[4] | |
| Azepane | Not readily available in literature, typically around 11 |
Note: The pKa of 1,4-dimethylcyclohexan-1-amine is not widely published and would be determined using the protocol below.
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5][6] This protocol outlines a self-validating system for the precise measurement of amine pKa values.
Rationale for Method Selection: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the midpoint of the titration curve, which corresponds to the pKa. It is a robust and cost-effective technique widely used in pharmaceutical analysis.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the amine to be tested in deionized water.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) as the titrant.[5]
-
Prepare buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).
-
-
Instrumentation and Calibration:
-
Calibrate a pH meter with a glass electrode using the standard buffer solutions. Ensure a linear response across the expected pH range.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.[5]
-
Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[5]
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the titration curve.
-
The pKa of the conjugate acid is the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Analysis of Structural Effects on Amine Basicity
The basicity of a cyclic amine is influenced by a combination of inductive effects, steric hindrance, and the hybridization of the nitrogen atom's lone pair of electrons.
Inductive and Steric Effects of Alkyl Substitution
Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and generally enhances basicity.[7] Therefore, it is expected that 1,4-dimethylcyclohexan-1-amine will be a stronger base than cyclohexylamine (pKa 10.64).[2] The two methyl groups contribute to a greater electron-donating effect.
However, steric hindrance can also play a role. Bulky substituents around the nitrogen can impede the approach of a proton and also hinder the solvation of the resulting conjugate acid, which can decrease basicity.[8][9] In the case of 1,4-dimethylcyclohexan-1-amine, the methyl group at the C1 position is alpha to the amine, which could introduce some steric strain. The methyl group at the C4 position is remote and primarily exerts an inductive effect. The interplay between these electronic and steric factors will determine the final pKa.
Ring Size and Hybridization
The pKa values of piperidine (11.12) and pyrrolidine (11.27) are higher than that of cyclohexylamine (10.64).[2][3][4] This can be attributed to the hybridization of the nitrogen's lone pair. In an ideal, strain-free cyclohexane ring, the C-N-C bond angles are close to the ideal tetrahedral angle of 109.5°, corresponding to sp³ hybridization. The lone pair resides in an sp³ orbital, which has 25% s-character.
In smaller rings like pyrrolidine (5-membered) and to some extent piperidine (6-membered), ring strain can alter the bond angles and the hybridization of the nitrogen. A decrease in the C-N-C bond angle can lead to an increase in the p-character of the orbitals involved in bonding, and consequently, an increase in the s-character of the lone pair orbital. However, experimental data shows these secondary amines are more basic. This is often explained by the "I-strain" (internal strain) concept and the stability of the corresponding ammonium cations. The change in geometry upon protonation is more favorable for these ring systems compared to less strained or acyclic amines.
The basicity of the nitrogen is highest for sp³-hybridized nitrogen and decreases with increasing s-character of the lone pair orbital.[10][11]
Structural Factors Influencing Amine Basicity
Caption: Key factors governing the basicity of cyclic amines.
Conclusion
The pKa of a cyclic amine is a finely tuned property resulting from a balance of inductive, steric, and hybridization effects. While alkyl substitution generally increases basicity through inductive electron donation, steric hindrance can counteract this effect. For 1,4-dimethylcyclohexan-1-amine, we predict a pKa slightly higher than that of cyclohexylamine, though experimental verification is essential. This guide provides the framework for both the theoretical understanding and the practical determination of this critical parameter, empowering researchers to make more informed decisions in the drug development process.
References
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
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PubChem. Piperidine. National Institutes of Health. [Link]
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Wikipedia. Pyrrolidine. [Link]
-
Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples. YouTube. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Organic Chemistry Tutor. Basicity of Amines. [Link]
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Wikipedia. Cyclohexylamine. [Link]
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National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 1,4-Dimethylcyclohexan-1-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can profoundly influence its biological activity. This guide delves into the structure-activity relationship (SAR) of 1,4-dimethylcyclohexan-1-amine analogs, a scaffold of burgeoning interest in drug discovery. While direct and extensive SAR studies on this specific molecular framework are emerging, a wealth of knowledge can be gleaned from structurally related cyclohexylamine derivatives. This document serves as a comparative guide, synthesizing established principles from analogous compounds to forecast the SAR landscape of 1,4-dimethylcyclohexan-1-amine and to provide a robust framework for its systematic investigation.
Our exploration will navigate through the potential therapeutic applications of these analogs, drawing parallels from well-documented cyclohexylamines that have shown promise as N-methyl-D-aspartate (NMDA) receptor antagonists, antiviral agents, and ion channel modulators. By understanding the causal relationships between structural modifications and biological outcomes in these related systems, we can strategically design and evaluate novel 1,4-dimethylcyclohexan-1-amine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
The 1,4-Dimethylcyclohexan-1-amine Scaffold: A Platform for Discovery
The 1,4-dimethylcyclohexan-1-amine core presents a unique three-dimensional structure characterized by a cyclohexane ring substituted with a primary amine and two methyl groups at the 1 and 4 positions. This arrangement offers several avenues for structural modification to probe the SAR. Key areas for derivatization include the amine functionality, the stereochemistry of the methyl groups, and substitutions on the cyclohexane ring itself. The inherent lipophilicity and conformational flexibility of the cyclohexane ring, influenced by the methyl substituents, are critical determinants of how these molecules interact with biological targets.
Comparative SAR Analysis: Insights from Structurally Related Analogs
In the absence of direct experimental data for 1,4-dimethylcyclohexan-1-amine analogs, we will extrapolate potential SAR trends from extensively studied related compounds.
Targeting the NMDA Receptor: Lessons from 1-Phenylcyclohexylamine Analogs
1-Phenylcyclohexylamine is the foundational structure for a class of psychoactive compounds, including phencyclidine (PCP), that act as non-competitive antagonists of the NMDA receptor.[1] Understanding the SAR of these analogs provides a valuable roadmap for exploring the potential of 1,4-dimethylcyclohexan-1-amine derivatives as neurological agents.
-
The Amine Substituent: Modification of the amine group in 1-phenylcyclohexylamine analogs significantly impacts potency. Removal of all N-alkyl substituents to give the primary amine, 1-phenylcyclohexylamine (PCA), results in a compound with about half the potency of PCP.[2] The introduction of small N-alkyl groups, such as methyl or ethyl, generally increases potency relative to the primary amine.[2] This suggests that for 1,4-dimethylcyclohexan-1-amine, N-alkylation could be a fruitful strategy to enhance NMDA receptor antagonism.
-
The Cyclohexane Ring: The cyclohexane ring is considered the optimal size for maximum potency in PCP derivatives.[2] Altering the ring size to cyclopentyl or cycloheptyl leads to a significant drop in activity.[2] This underscores the importance of the cyclohexane scaffold in our target molecule. The presence of the 1,4-dimethyl groups in our scaffold will likely influence the preferred conformation of the ring and its interaction with the receptor binding pocket.
Table 1: Comparative Binding Affinities of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor
| Compound | Modification from PCA | Ki (nM) at NMDA Receptor (PCP Site) |
| 1-Phenylcyclohexylamine (PCA) | - | 130 |
| Phencyclidine (PCP) | N-piperidine | 5.7 |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 |
Data extracted from a comparative guide on 1-Phenylcyclohexylamine analogs.[1]
Based on these findings, a primary focus for SAR studies of 1,4-dimethylcyclohexan-1-amine should be the exploration of various N-alkyl and N-cycloalkyl substituents to modulate potency and selectivity.
Antiviral Potential: Drawing Parallels with Adamantane Amines
Amantadine and rimantadine are cage-like lipophilic amines that have been used as antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus.[3] Their mechanism of action involves blocking the ion channel and preventing viral uncoating.[3] The structural similarity of the bulky, saturated ring system of 1,4-dimethylcyclohexane to adamantane suggests that its amine derivatives could also exhibit antiviral properties.
SAR studies of rimantadine analogs have shown that the nature of the group attached to the amine is critical for activity. For instance, conjugation of rimantadine with glycine has been shown to result in high antiviral activity with low cytotoxicity.[4] This highlights the potential of exploring amino acid conjugates and other polar modifications of the 1,4-dimethylcyclohexan-1-amine to develop novel antiviral agents.
Ion Channel Modulation: Insights from Aminocyclohexene Analogs
Recent research has identified aminocyclohexene analogs as potent and selective inhibitors of the voltage-gated sodium channel hNav1.7, a key target for the treatment of pain.[5] These studies reveal that specific substitution patterns on the aminocyclohexene ring are crucial for achieving high potency and selectivity. While our target molecule has a saturated ring, these findings suggest that the introduction of various substituents at different positions on the cyclohexane ring of 1,4-dimethylcyclohexan-1-amine could lead to the discovery of novel ion channel modulators.
Proposed SAR Exploration Workflow
To systematically investigate the SAR of 1,4-dimethylcyclohexan-1-amine analogs, a logical and iterative workflow is essential. This involves chemical synthesis of a focused library of analogs, followed by a cascade of biological assays to evaluate their activity and selectivity.
Caption: A proposed workflow for the systematic SAR exploration of 1,4-dimethylcyclohexan-1-amine analogs.
Experimental Protocols
To validate the hypothesized SAR and discover novel bioactive compounds, a series of well-defined experimental protocols are necessary.
General Synthetic Method: Reductive Amination for N-Alkylation
A versatile method for synthesizing N-alkylated 1,4-dimethylcyclohexan-1-amine analogs is reductive amination.
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 1,4-dimethylcyclohexan-1-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the stirred solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Continue to stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Biological Assay Protocol: NMDA Receptor Binding Assay
This assay determines the affinity of the synthesized analogs for the PCP binding site on the NMDA receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Dimethylcyclohexan-1-amine
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 1,4-Dimethylcyclohexan-1-amine is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound, moving beyond rote instructions to explain the causality behind each procedural step.
Hazard Profile & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe handling. 1,4-Dimethylcyclohexan-1-amine, like many aliphatic amines, possesses a distinct hazard profile that dictates specific safety and handling precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. While data for the specific isomer 1,4-Dimethylcyclohexan-1-amine may be limited, data from closely related analogues like 4,4-Dimethylcyclohexan-1-amine and other dimethylcyclohexylamines provide a strong basis for hazard assessment.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | [1][2] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | [1][3] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. | [3] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. | [1][4] |
| Respiratory Irritation | Category 3 | Warning | May cause respiratory irritation. | [4] |
These classifications underscore the chemical's corrosive and toxic nature, demanding rigorous adherence to safety protocols to prevent contact and inhalation.[1][2][4]
Essential Personal Protective Equipment (PPE)
Given the corrosive and toxic properties, a robust PPE ensemble is mandatory. The choice of PPE is not arbitrary; it is a direct countermeasure to the identified hazards.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Avoid latex, which offers poor resistance to many organic chemicals.
-
Eye/Face Protection: Use safety glasses with side shields and a face shield. The risk of severe eye damage from splashes necessitates this dual layer of protection.[5]
-
Skin and Body Protection: A lab coat is the minimum requirement. When handling larger quantities or cleaning spills, a chemically resistant apron or full suit is recommended to prevent skin contact.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[4][6]
Incompatibilities and Segregation Mandates
The reactivity of amines necessitates strict segregation from incompatible materials to prevent dangerous reactions.[5] Store and collect 1,4-Dimethylcyclohexan-1-amine waste separately from:
-
Acids and Acid Chlorides: Violent, exothermic neutralization reactions can occur.[7]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): These can react vigorously or explosively with organic amines.[7][8]
-
Heat Sources and Ignition Sources: While not always classified as flammable, many related amines are combustible or flammable liquids.[1][9][10] Keeping waste containers away from flames, hot plates, and direct sunlight is a critical preventative measure.[5]
Waste Characterization & Management Workflow
Proper disposal begins with correct characterization. For 1,4-Dimethylcyclohexan-1-amine, any unused product, contaminated material, or rinsate must be treated as hazardous waste.
Hazardous Waste Determination: A Decision Framework
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[11][12] Amines are typically considered hazardous due to their corrosive nature (pH > 12.5) and potential toxicity.[12] The following workflow guides this determination.
Caption: Decision workflow for classifying waste containing 1,4-Dimethylcyclohexan-1-amine.
Proper Labeling and Containerization
Effective waste management hinges on clear communication.
-
Container Selection: Use containers made of compatible materials (e.g., high-density polyethylene - HDPE) that can be tightly sealed to prevent leaks and vapor release.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,4-Dimethylcyclohexan-1-amine"), and the specific hazard characteristics (e.g., "Corrosive," "Toxic").[5][12]
Standard Operating Procedure (SOP) for Disposal
Follow these step-by-step protocols to ensure safe and compliant disposal.
SOP for Routine Disposal of Unused Product
-
Work Area Preparation: Ensure work is conducted within a chemical fume hood. Have a designated, labeled hazardous waste container ready.
-
Transfer: Carefully transfer the unused 1,4-Dimethylcyclohexan-1-amine from its original container into the hazardous waste container using a funnel to prevent spills.
-
Seal and Store: Tightly seal the waste container. Store it in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[5]
-
Arrange Pickup: Coordinate with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor for final disposal.
SOP for Disposal of Contaminated Materials
-
Segregation: Items grossly contaminated with the amine (e.g., absorbent pads from a spill, used gloves, contaminated labware) must be treated as hazardous waste.
-
Packaging: Place these solid waste materials into a heavy-duty plastic bag or a separate, clearly labeled solid hazardous waste container. Do not mix with liquid waste.
-
Final Disposal: Manage this container as hazardous waste, following the same storage and pickup procedures as for the liquid waste.[12]
SOP for Decontamination of Empty Containers
An "empty" container that held a corrosive or toxic chemical is not truly empty and must be decontaminated before disposal.[3][6]
-
Initial Rinse: In a fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., methanol, ethanol).
-
Collect Rinsate: Crucially, each rinse must be collected and added to the appropriate liquid hazardous waste container.[3][12] Do not pour rinsate down the drain.
-
Final Handling: Once triple-rinsed, deface or remove the original product label. The container can now typically be disposed of as regular solid waste or recycled, per institutional policy.[6]
Emergency Procedures: Spill Management
Preparedness for accidental spills is essential.[5]
Small Spill Cleanup Protocol (<100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in section 1.2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal chemical absorbent pad.[8] Do not use combustible materials like paper towels.
-
Neutralize (Optional but Recommended): For amines, a weak acid (like citric acid solution) can be cautiously applied to the absorbed material to neutralize its basicity, but only if you are trained to do so.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.
Large Spill Response (>100 mL)
-
Evacuate Immediately: Evacuate the laboratory and close the doors.
-
Activate Alarm: Pull the nearest fire alarm to alert emergency responders.
-
Contact EHS: From a safe location, call your institution's emergency EHS number. Provide details on the chemical spilled, the amount, and the location.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Final Disposition & Regulatory Compliance
The final step in the disposal process is the transfer of waste to a facility capable of handling it correctly and legally.
Partnering with a Licensed Waste Disposal Facility
All hazardous waste must be disposed of through a licensed and certified hazardous waste management company.[3] These facilities use approved methods for destruction, primarily controlled incineration.[3][6] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the amine into less harmful components while capturing acidic gases produced during combustion.[6][14] Landfilling of liquid hazardous waste is generally prohibited.[14]
Documentation and Record-Keeping
Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is a legal requirement and a cornerstone of a robust laboratory safety program.
By adhering to these scientifically grounded procedures, you ensure that the disposal of 1,4-Dimethylcyclohexan-1-amine is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
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Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
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Safety Data Sheet: N,N-Dimethylcyclohexylamine - Carl ROTH. Available at: [Link]
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1R,4R-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride Safety Data Sheet** - KISHIDA CHEMICAL CO., LTD. Available at: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - U.S. Environmental Protection Agency. Available at: [Link]
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1,4-Cyclohexanedimethanol: Human health tier II assessment - Australian Department of Health. Available at: [Link]
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Dimethylamine - HAZARD SUMMARY - New Jersey Department of Health. Available at: [Link]
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Waste Code - RCRAInfo - U.S. Environmental Protection Agency. Available at: [Link]
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EPA HAZARDOUS WASTE CODES - U.S. Environmental Protection Agency. Available at: [Link]
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Treatment of amine wastes generated in industrial processes. - ResearchGate. Available at: [Link]
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The Use of Amine Reclaimer Wastes as a NOx Reduction Agent - DTU Research Database. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Dimethylcyclohexan-1-amine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dimethylcyclohexan-1-amine. The following protocols are designed to ensure the highest level of safety and operational integrity in the laboratory.
Understanding the Risks: Hazard Profile of 1,4-Dimethylcyclohexan-1-amine
1,4-Dimethylcyclohexan-1-amine is a substituted cyclic amine. While specific toxicological data for this compound is not extensively published, its structural analogs, such as N,N-Dimethylcyclohexane-1,4-diamine and 1,4-Diaminocyclohexane, are known to be corrosive and can cause severe skin burns and eye damage[1][2][3][4]. Therefore, a cautious approach is imperative.
Based on available data for 1,4-Dimethylcyclohexan-1-amine and its analogs, the primary hazards include:
-
Skin Irritation and Burns: Direct contact can cause skin irritation and potentially severe chemical burns[1][2][3][4][5].
-
Serious Eye Damage: The chemical is expected to be a serious eye irritant and can cause irreversible eye damage[1][3][4][5][6].
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[5].
-
Harmful if Swallowed: Ingestion can be harmful and may cause burns to the gastrointestinal tract[2][4][5].
-
Combustibility: Similar compounds are combustible liquids, meaning they can ignite when exposed to a heat source[3][7].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1,4-Dimethylcyclohexan-1-amine. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. All work with 1,4-Dimethylcyclohexan-1-amine should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all procedures that may generate vapors, aerosols, or involve heating[1][3][7][8][9].
Standard PPE for Handling 1,4-Dimethylcyclohexan-1-amine
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential burns. Always inspect gloves for integrity before use[1][9][10]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. Goggles are required for any risk of splashing[3][6][7]. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination[8][10]. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Respiratory Protection
Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary under the following circumstances[3][7][11]:
-
Inadequate ventilation.
-
During a large spill or release.
-
When heating the substance outside of a fume hood.
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Procedural Guidance: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Personal Protection: Don the appropriate PPE as determined by the workflow above. This includes a lab coat, chemical-resistant gloves, and eye protection at a minimum[1][4][5][9][10].
-
Dispensing: Handle the chemical in a fume hood to minimize inhalation exposure[7][8]. Use spark-proof tools if there is a risk of ignition[1][11]. Avoid direct contact with skin and eyes[1][3][8][10].
-
Post-Handling: After handling, wash hands thoroughly with soap and water[1][4][9]. Clean any contaminated surfaces.
Spill and Emergency Procedures
-
Small Spills: For a small spill contained within the fume hood, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. If safe to do so, and if you are trained, contain the spill to prevent it from entering drains[12].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1][4][6]. Seek immediate medical attention.
Storage and Disposal Plan
-
Storage: Store 1,4-Dimethylcyclohexan-1-amine in a tightly closed container in a cool, dry, and well-ventilated area[1][6][7]. Keep it away from incompatible materials such as strong oxidizing agents and acids[7]. The storage area should be secured and accessible only to authorized personnel[1][3][4].
-
Disposal: Dispose of waste 1,4-Dimethylcyclohexan-1-amine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[1][4]. Do not dispose of it down the drain[1][12]. Containers should be triple-rinsed with a suitable solvent before being discarded or recycled[1].
References
-
KISHIDA CHEMICAL CO., LTD. (2021). 1R,4R* - Safety Data Sheet*. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Synerzine. (2018). Cyclohexane-1,4-diamine Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
Sources
- 1. N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,4-dimethylcyclohexan-1-amine 97% | CAS: 102438-67-5 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemos.de [chemos.de]
- 10. kishida.co.jp [kishida.co.jp]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
